1,2,3-Thiadiazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
thiadiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-1-3-2-7-5-4-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEBZFFTOLBIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371958 | |
| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27643-15-8 | |
| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Dawn of a Heterocycle: An In-depth Technical Guide to the History, Discovery, and Applications of 1,2,3-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle, has carved a significant niche in the landscape of medicinal and agricultural chemistry since its discovery in the late 19th century. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of 1,2,3-thiadiazole compounds. It details the foundational synthetic methodologies, including the Pechmann & Nold, Wolff, and the pivotal Hurd-Mori syntheses, complete with experimental protocols. Furthermore, this whitepaper collates and presents quantitative data on the diverse biological activities of 1,2,3-thiadiazole derivatives, encompassing their roles as anticancer, antiviral, and antifungal agents, as well as plant activators. Key signaling pathways and mechanisms of action are elucidated and visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.
A Journey Through Time: The History and Discovery of the 1,2,3-Thiadiazole Core
The exploration of heterocyclic chemistry in the late 19th century led to the discovery of the 1,2,3-thiadiazole ring system, a novel scaffold that would later prove to be of significant interest.
1.1. The Genesis: Pechmann & Nold Synthesis (1896)
The first documented synthesis of a 1,2,3-thiadiazole derivative is credited to the German chemist Hans von Pechmann and his student, Nold, in 1896. Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, which successfully yielded a derivative of the 1,2,3-thiadiazole ring. This discovery laid the fundamental groundwork for future investigations into this new class of heterocyclic compounds.
1.2. Early Explorations: The Wolff Synthesis (Early 1900s)
In the early 20th century, another German chemist, Ludwig Wolff, developed an alternative route to the 1,2,3-thiadiazole core. His method utilized the reaction of α-diazo ketones with a thionating agent. The Wolff synthesis provided a new avenue for the preparation of these heterocycles and expanded the range of accessible derivatives.
1.3. A Paradigm Shift: The Hurd-Mori Synthesis (1955)
A significant breakthrough in the synthesis of 1,2,3-thiadiazoles came in 1955 with the work of Charles D. Hurd and Raymond I. Mori. They developed a versatile and widely applicable method involving the cyclization of α-methylene hydrazones with thionyl chloride. This reaction, now famously known as the Hurd-Mori synthesis, became one of the most common and efficient methods for preparing a diverse array of 1,2,3-thiadiazole derivatives and remains a cornerstone of their synthesis to this day.[1][2][3][4]
Physicochemical Properties of the 1,2,3-Thiadiazole Core
The parent 1,2,3-thiadiazole is a yellow liquid with a boiling point of 157°C. It is a thermally stable, weak base that is soluble in water and many common organic solvents.[1] The five-membered ring is planar and aromatic. The π-electron density is highest on the sulfur atom, followed by the nitrogen atoms, leaving the carbon atoms (C4 and C5) electron-deficient. This electronic distribution makes the carbon atoms susceptible to nucleophilic attack, particularly at the C5 position, while electrophilic substitution is generally difficult.[1]
Foundational Synthetic Methodologies: Detailed Experimental Protocols
The following sections provide detailed experimental protocols for the key historical syntheses of 1,2,3-thiadiazole derivatives.
3.1. Pechmann & Nold Synthesis of 5-Anilino-1,2,3-thiadiazole
-
Reactants: Diazomethane, Phenyl isothiocyanate.
-
Procedure: A solution of phenyl isothiocyanate in an inert solvent such as diethyl ether is cooled to 0°C. To this solution, a pre-chilled solution of diazomethane in the same solvent is added dropwise with continuous stirring. The reaction mixture is then allowed to stir at low temperature for several hours. The solvent is subsequently removed under reduced pressure, and the resulting crude product can be purified by recrystallization to yield 5-anilino-1,2,3-thiadiazole.[1]
3.2. Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This widely used method is a two-step process.
-
Step 1: Synthesis of Acetophenone Semicarbazone
-
Materials: Acetophenone, Semicarbazide hydrochloride, Pyridine, Water.
-
Procedure: A solution of semicarbazide hydrochloride (5 g) in water (5 ml) is prepared. In a separate flask, acetophenone (5 g) is dissolved in cold pyridine (20 ml). The semicarbazide hydrochloride solution is then added to the acetophenone solution. The acetophenone semicarbazone precipitates almost immediately. The solid is collected by filtration, washed with water, and dried.[5]
-
-
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Materials: Acetophenone semicarbazone, Thionyl chloride.
-
Procedure: The dried acetophenone semicarbazone is placed in a round-bottom flask. An excess of thionyl chloride is slowly added to the semicarbazone with stirring in a fume hood, as the reaction is exothermic and evolves sulfur dioxide and hydrogen chloride gas. After the addition is complete, the reaction mixture is stirred for a designated period. The excess thionyl chloride is then carefully removed under reduced pressure. The residue is treated with crushed ice and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated to yield 4-phenyl-1,2,3-thiadiazole, which can be further purified by recrystallization.[5][6]
-
Biological Activities and Therapeutic Potential
1,2,3-Thiadiazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of biological activities.
4.1. Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of 1,2,3-thiadiazole compounds against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like heat shock protein 90 (Hsp90) and cytochrome P450 enzymes.
| Compound ID/Description | Cell Line | IC50/GI50 | Reference |
| D-ring fused DHEA derivative (25) | T47D (Human Breast Cancer) | 0.058 ± 0.016 µM | [7] |
| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole (3e) | HeLa (Human Cervical Carcinoma) | 0.70 µM | [7] |
| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole (3e) | U2OS (Human Osteosarcoma) | 0.69 µM | [7] |
| 2-Thioamide-1,2,3-thiadiazole (111) | MCF-7 (Human Breast Cancer) | 12.8 µg/mL | [8] |
| 2-Thioamide-1,2,3-thiadiazole (112) | MCF-7 (Human Breast Cancer) | 8.1 µg/mL | [8] |
| 4-(isopropylthio)anthra[1,2-c][1][8][9]thiadiazole-6,11-dione (NSC763968) | Leukemia Cell Lines | 0.18 to 1.45 µM | [10] |
| 4-(isopropylthio)anthra[1,2-c][1][8][9]thiadiazole-6,11-dione (NSC763968) | Prostate Cancer Cell Lines | 0.18 to 1.45 µM | [10] |
| D-ring fused DHEA derivative (22) | T47D (Human Breast Cancer) | 0.042 µM | [7] |
| D-ring fused DHEA derivative (23) | T47D (Human Breast Cancer) | 0.042 µM | [7] |
4.2. Antiviral Activity
1,2,3-Thiadiazole derivatives have shown significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV-1) and various plant viruses like Tobacco Mosaic Virus (TMV).
| Compound ID/Description | Virus | EC50 | Reference |
| Thioacetanilide based 1,2,3-thiadiazole (92) | HIV-1 | 0.059 ± 0.02 µM | [8] |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole (93) | HIV-1 | 0.0364 ± 0.0038 µM | [8] |
| 4-acetyl substituted anilide phenyl ring of 1,2,3-thiadiazole (104) | HIV-1 | 0.95 ± 0.33 µM | [8] |
| Thiophene containing carbohydrazide 1,2,3-thiadiazole (99) | TMV | 58.72% and 61.03% induction potencies at 50 µg/mL | [9] |
| 1,2,3-thiadiazole-4-carboxamide (102) | TMV | 60% curative activity at 500 µg/mL | [3] |
| Substituted 1,2,3-thiadiazole (103) | TMV | 76% protective effect at 500 µg/mL | [3] |
4.3. Antifungal Activity
The antifungal potential of 1,2,3-thiadiazole derivatives has also been explored, with some compounds exhibiting activity against pathogenic fungi.
| Compound ID/Description | Fungal Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| 4,5,6-Trichlorocyclopenta[d][1][5][8]thiaselenazole (11a) | Candida albicans, Cryptococcus neoformans | ≤ 16 µg/mL | [4] |
| Benzo[b][1][5][8]dithiazolo[5,4-e][1][7]oxazine matched pair 1,2,3-thiaselenazole (15) | Antifungal activity noted, specific MIC not provided | Not specified | [4] |
4.4. Plant Activators
In agriculture, certain 1,2,3-thiadiazole derivatives have been identified as plant activators. These compounds can induce Systemic Acquired Resistance (SAR), a state of broad-spectrum and long-lasting immunity against a wide range of pathogens. Benzo[1][5][8]thiadiazole-7-carbothioic acid S-methyl ester (BTH) is a well-known example that mimics the action of the plant defense hormone salicylic acid.[2][9][11]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 1,2,3-thiadiazole compounds stem from their ability to interact with and modulate various biological targets and signaling pathways.
5.1. Inhibition of Cytochrome P450
Certain 1,2,3-thiadiazole derivatives can act as inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. The interaction involves the heteroatoms of the thiadiazole ring coordinating with the heme iron of the enzyme. This can lead to competitive inhibition of substrate metabolism. In some cases, the 1,2,3-thiadiazole ring can be oxidized by the P450 system, which can lead to mechanism-based inactivation of the enzyme.[1][8]
Caption: Inhibition of the Cytochrome P450 catalytic cycle by a 1,2,3-thiadiazole derivative.
5.2. Hsp90 Chaperone Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins. 1,2,3-Thiadiazole-based inhibitors have been shown to bind to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition prevents the binding of ATP and disrupts the Hsp90 chaperone cycle. Consequently, client proteins are targeted for ubiquitination and subsequent degradation by the proteasome, leading to the suppression of cancer cell growth and survival.
Caption: Mechanism of Hsp90 inhibition by 1,2,3-thiadiazole derivatives.
5.3. Plant Defense Activation via the Salicylic Acid Pathway
1,2,3-Thiadiazole-based plant activators function by modulating the salicylic acid (SA) signaling pathway, a crucial component of plant immunity. These compounds can act downstream of SA, leading to the activation of defense responses. Key regulatory proteins in this pathway include NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1). Upon induction, NPR1 translocates to the nucleus and interacts with transcription factors to activate the expression of pathogenesis-related (PR) genes, resulting in systemic acquired resistance. EDS1 can act in concert with NPR1 to potentiate this response.[11]
Caption: Activation of plant defense by 1,2,3-thiadiazole derivatives via the salicylic acid pathway.
Detailed Experimental Protocols for Biological Assays
6.1. Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,3-thiadiazole test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[12][13][14]
-
6.2. Antiviral Activity against HIV-1
The anti-HIV-1 activity of 1,2,3-thiadiazole compounds is often evaluated by measuring the inhibition of virus-induced cytopathic effects in susceptible human T-cell lines (e.g., MT-4).
-
Procedure:
-
Cell Culture: MT-4 cells are cultured in an appropriate medium.
-
Viral Infection and Compound Treatment: The cells are infected with a known titer of HIV-1 and simultaneously treated with various concentrations of the test compounds.
-
Incubation: The infected and treated cells are incubated for a period that allows for viral replication and the development of cytopathic effects in the untreated control cells (typically 4-5 days).
-
Viability Assessment: Cell viability is assessed using a method such as the MTT assay described above.
-
Data Analysis: The EC50 (50% effective concentration), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated. The CC50 (50% cytotoxic concentration), the concentration that reduces the viability of uninfected cells by 50%, is also determined to assess the compound's toxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
-
6.3. Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Inoculum Preparation: A standardized suspension of the fungal strain to be tested is prepared.
-
Serial Dilutions: Serial dilutions of the 1,2,3-thiadiazole compound are prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient time to allow for fungal growth in the control wells (without the compound).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed.
-
Conclusion and Future Perspectives
From its initial synthesis over a century ago, the 1,2,3-thiadiazole scaffold has proven to be a remarkably versatile and valuable building block in the development of new chemical entities with significant biological activities. The foundational synthetic routes, particularly the Hurd-Mori reaction, have provided a robust platform for the generation of a vast library of derivatives. The demonstrated efficacy of these compounds as anticancer, antiviral, and antifungal agents, as well as their application in agriculture as plant activators, underscores their broad therapeutic and commercial potential.
The elucidation of their mechanisms of action, including the inhibition of key enzymes like cytochrome P450 and Hsp90, and the modulation of critical signaling pathways such as the salicylic acid pathway in plants, provides a rational basis for the design of next-generation 1,2,3-thiadiazole-based drugs and agrochemicals. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their interactions with biological targets at the molecular level will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued exploration of the 1,2,3-thiadiazole core promises to yield new and innovative solutions to pressing challenges in human health and agriculture.
References
- 1. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. Client binding shifts the populations of dynamic Hsp90 conformations through an allosteric network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two interacting transcriptional coactivators cooperatively control plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-translational modification and conformational state of Heat Shock Protein 90 differentially affect binding of chemically diverse small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.r-project.org [journal.r-project.org]
- 10. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 11. Enhanced Disease Susceptibility 1 and Salicylic Acid Act Redundantly to Regulate Resistance Gene-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. jipb.net [jipb.net]
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Thiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Thiadiazole-4-carbaldehyde is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science. As a member of the thiadiazole family, it serves as a versatile building block in the synthesis of more complex molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The presence of a reactive aldehyde group on the stable 1,2,3-thiadiazole ring makes it a valuable intermediate for the development of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and visualizations of key chemical processes.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂N₂OS | [2] |
| Molecular Weight | 114.13 g/mol | [1][2] |
| Melting Point | ~85 °C | [1][3] |
| Boiling Point | ~221 °C | [1][3] |
| Density | 1.482 g/cm³ | [3] |
| Vapor Pressure | 0.112 mmHg at 25°C | [3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Data not readily available in scientific literature. Generally soluble in many organic solvents. | |
| pKa | Data not readily available in scientific literature. |
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques. The characteristic spectral data are outlined below.
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR | Signals corresponding to the aldehyde proton and the proton on the thiadiazole ring. | [4] |
| ¹³C NMR | Signals for the carbonyl carbon and the carbons of the thiadiazole ring. | [4] |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and the thiadiazole ring C-S stretch (~600-700 cm⁻¹). | [4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (114.13 g/mol ). A characteristic fragmentation involves the loss of a nitrogen molecule (N₂). | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis Protocol: A Plausible Route based on the Hurd-Mori Synthesis
The Hurd-Mori reaction is a foundational method for synthesizing the 1,2,3-thiadiazole ring system.[1][5] A common strategy to introduce the carbaldehyde group at the 4-position involves the oxidation of a suitable precursor, such as a primary alcohol.[4] The following is a plausible two-step synthetic protocol.
Step 1: Synthesis of (1,2,3-Thiadiazol-4-yl)methanol
This step would involve the synthesis of the 1,2,3-thiadiazole ring with a hydroxymethyl group at the 4-position, likely starting from a corresponding hydrazone precursor which is then reacted with thionyl chloride.
Step 2: Oxidation to this compound
The resulting (1,2,3-thiadiazol-4-yl)methanol is then oxidized to the desired aldehyde. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent suitable for this transformation, preventing over-oxidation to the carboxylic acid.[4]
-
Dissolution: Dissolve (1,2,3-thiadiazol-4-yl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of PCC: Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.[4]
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.[6][7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.[6]
-
Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.[7]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.[7]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[7]
-
Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.[7]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.[7]
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole or time-of-flight (TOF). High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.[7]
-
Acquisition: Acquire the mass spectrum. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.[7][8]
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. A characteristic fragmentation for 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂).[4][8]
Visualizations
Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound | 27643-15-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound, CAS No. 27643-15-8 - iChemical [ichemical.com]
- 4. benchchem.com [benchchem.com]
- 5. isres.org [isres.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 1,2,3-thiadiazole-4-carbaldehyde (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 1,2,3-Thiadiazole-4-carbaldehyde
This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 27643-15-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] The structural elucidation of this molecule relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data, details the experimental protocols for characterization, and visualizes the analytical workflow.
Molecular Structure and Properties
This compound is a five-membered aromatic ring system containing one sulfur and two nitrogen atoms, with an aldehyde functional group at the 4-position.[2]
-
Appearance: Pale yellow to light brown solid.[2]
Spectroscopic Data Presentation
The following tables summarize the characteristic spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | ~9.0 - 10.0 | Singlet |
| Thiadiazole Ring (C5-H) | ~8.7 - 9.7 | Singlet |
Note: Chemical shifts are approximate and can vary based on the solvent used.[2] A common solvent for this compound is DMSO-d₆.[4]
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| Aldehyde Carbonyl (C=O) | >180 |
| Thiadiazole Ring Carbons (C4, C5) | ~100 - 150 |
Note: The carbonyl carbon of the aldehyde is a key identifier. The chemical shifts for the thiadiazole ring carbons are within the typical range for aromatic heterocyclic systems.[2]
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O Stretch | ~1700 | Strong, Sharp |
| Thiadiazole Ring C-S Stretch | ~600 - 700 | Medium to Weak |
Note: The strong, sharp absorption band around 1700 cm⁻¹ is highly diagnostic for the carbonyl group of the aldehyde.[2]
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value | Notes |
|---|---|---|
| Molecular Ion Peak [M]⁺ | m/z ≈ 114 | Corresponds to the molecular weight of the compound.[2] |
| Exact Mass | 113.988784 g/mol | Confirms the elemental composition (C₃H₂N₂OS).[4] |
| Key Fragmentation | Loss of N₂ (28 Da) | A characteristic fragmentation pathway for the 1,2,3-thiadiazole ring system.[2] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
Synthesis: Vilsmeier-Haack Reaction
A common method for introducing a carbaldehyde group onto a heterocyclic ring is the Vilsmeier-Haack reaction.[2]
-
Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cooled N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloromethyliminium salt).[2]
-
Electrophilic Attack: The electron-rich 1,2,3-thiadiazole acts as a nucleophile, attacking the Vilsmeier reagent.[2]
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during an aqueous work-up to yield this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[5]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to observe all unique carbon atoms. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[5]
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Integration of ¹H signals determines the proton ratio, and multiplicities (singlet, doublet, etc.) provide information about neighboring protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations (e.g., C=O, C-H, C-S), which are indicative of the functional groups present.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study fragmentation patterns.
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a stable solid like this, techniques such as direct infusion via electrospray ionization (ESI) or analysis by a gas chromatograph coupled to a mass spectrometer (GC-MS) can be used.[5]
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to confirm the elemental composition.[5]
-
Acquisition: The mass spectrum is acquired, typically in positive ion mode, to observe the molecular ion ([M]⁺ or [M+H]⁺).[5] Tandem mass spectrometry (MS/MS) can be performed to study fragmentation pathways.[5]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. The fragmentation pattern provides evidence for the compound's structure, with the loss of N₂ being a key diagnostic feature for the 1,2,3-thiadiazole ring.[2]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Thiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3-thiadiazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document outlines the primary synthetic routes, detailed experimental protocols, and a summary of its key characterization data.
Introduction
The 1,2,3-thiadiazole ring is a significant scaffold in the development of novel therapeutic agents, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antifungal, and antiviral properties. The introduction of a carbaldehyde group at the 4-position provides a versatile handle for further molecular elaboration, making this compound a crucial intermediate for the synthesis of diverse compound libraries.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-stage process: the formation of the 1,2,3-thiadiazole ring system, followed by the introduction of the carbaldehyde group at the 4-position.
Stage 1: Formation of the 1,2,3-Thiadiazole Ring via the Hurd-Mori Synthesis
The Hurd-Mori synthesis is a classical and widely used method for the construction of the 1,2,3-thiadiazole ring.[1][2][3] This reaction involves the cyclization of an α-methylene-containing ketone or aldehyde hydrazone with thionyl chloride. For the synthesis of a 4-substituted-1,2,3-thiadiazole, a suitable precursor is the hydrazone of a ketone with a reactive methylene group adjacent to the carbonyl.
Logical Workflow for Hurd-Mori Synthesis:
Caption: General workflow of the Hurd-Mori 1,2,3-thiadiazole synthesis.
Stage 2: Formylation via the Vilsmeier-Haack Reaction
Once the 1,2,3-thiadiazole ring is formed (if unsubstituted at the 4-position), the carbaldehyde group can be introduced using the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.
Experimental Workflow for Vilsmeier-Haack Reaction:
Caption: Vilsmeier-Haack formylation of a 1,2,3-thiadiazole ring.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-1,2,3-thiadiazole (General Hurd-Mori)
-
Hydrazone Formation:
-
Dissolve the starting ketone (containing an α-methylene group, 1.0 eq.) in a suitable solvent such as ethanol.
-
Add semicarbazide hydrochloride (1.1 eq.) and a base like sodium acetate (1.5 eq.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and isolate the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried hydrazone (1.0 eq.) in an inert solvent like dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Formylation of 1,2,3-Thiadiazole (General Vilsmeier-Haack)
-
Vilsmeier Reagent Preparation:
-
In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the 4-unsubstituted-1,2,3-thiadiazole (1.0 eq.) in a minimal amount of dry DMF or other suitable solvent.
-
Add the solution of the thiadiazole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base such as sodium hydroxide or sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Characterization of this compound
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₃H₂N₂OS | [7] |
| Molecular Weight | 114.13 g/mol | [7][8] |
| CAS Number | 27643-15-8 | [7][8] |
Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | The proton NMR spectrum is expected to show two key singlets: one for the aldehyde proton (CHO) typically in the range of δ 9.0-10.0 ppm, and another for the proton on the thiadiazole ring (C5-H) in the range of δ 8.7-9.7 ppm.[8] |
| ¹³C NMR | The ¹³C NMR spectrum should display signals for the three carbon atoms. The aldehyde carbonyl carbon is expected to appear significantly downfield. The two carbons of the thiadiazole ring will have characteristic chemical shifts. |
| Infrared (IR) Spectroscopy | The IR spectrum will show a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[8] Other characteristic bands for the thiadiazole ring, including C-S stretching, are expected in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 114. A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 86. |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The Hurd-Mori synthesis and the Vilsmeier-Haack reaction are robust methods for its preparation. The provided spectroscopic data serve as a reference for the successful identification and characterization of this important heterocyclic intermediate, paving the way for its application in the discovery and development of new chemical entities with potential therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 27643-15-8 | Benchchem [benchchem.com]
CAS number and molecular structure of 1,2,3-thiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3-thiadiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, and key spectral data. Furthermore, it outlines established synthetic protocols and explores its versatile reactivity. The guide also delves into the pharmacological significance of the 1,2,3-thiadiazole scaffold, highlighting the role of this compound as a crucial intermediate in the synthesis of novel bioactive molecules. A key focus is placed on the anticancer potential of its derivatives, with a detailed examination of their interaction with critical cellular signaling pathways.
Chemical Identity and Molecular Structure
This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, with a carbaldehyde substituent at the 4-position.
CAS Number: 27643-15-8[1]
Molecular Formula: C₃H₂N₂OS[1]
Molecular Weight: 114.13 g/mol [1]
Canonical SMILES: O=Cc1cnns1
InChI Key: JNEBZFFTOLBIKJ-UHFFFAOYSA-N[1]
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Physical State | White to light yellow crystalline solid | [2] |
| Melting Point | ~85 °C | [2] |
| Boiling Point | ~221 °C | [2] |
| ¹H NMR (DMSO-d₆) | Aldehyde H: ~9-10 ppm (s) C5-H: ~8.7-9.7 ppm (s) | [1] |
| ¹³C NMR | Carbonyl C: Downfield region | [1] |
| IR Spectroscopy (cm⁻¹) | Aldehyde C=O stretch: ~1700 (Strong, Sharp) Thiadiazole Ring C-S stretch: ~600-700 (Medium to Weak) | [1] |
| Mass Spectrometry | Molecular Ion [M]⁺: m/z 114. A characteristic fragmentation is the loss of N₂. | [1] |
Synthesis and Reactivity
Synthetic Protocols
The synthesis of the 1,2,3-thiadiazole core is classically achieved through the Hurd-Mori synthesis , which involves the cyclization of hydrazone derivatives with thionyl chloride.[1] More recent methods include the reaction of N-tosylhydrazones with elemental sulfur.[3]
The introduction of the carbaldehyde group at the 4-position can be accomplished via the Vilsmeier-Haack reaction .[1]
Experimental Protocol: Vilsmeier-Haack formylation of 1,2,3-Thiadiazole
-
Reagents: 1,2,3-Thiadiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), ice, saturated sodium bicarbonate solution, dichloromethane.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
-
Slowly add an equimolar amount of POCl₃ to the cooled DMF with continuous stirring to form the Vilsmeier reagent.
-
To this mixture, add 1,2,3-thiadiazole dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Chemical Reactivity
The chemical reactivity of this compound is dominated by its aldehyde functional group, making it a versatile synthetic intermediate.[1][2]
Caption: Key reactions of this compound.
-
Oxidation: The aldehyde can be oxidized to the corresponding 1,2,3-thiadiazole-4-carboxylic acid.[1]
-
Reduction: Reduction of the aldehyde group yields (1,2,3-thiadiazol-4-yl)methanol.[1]
-
Condensation Reactions: It readily undergoes condensation with various amines to form Schiff bases or imines, which are important precursors for more complex heterocyclic systems.[2]
Applications in Drug Discovery and Development
The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] this compound serves as a key building block for the synthesis of these pharmacologically active molecules.
Anticancer Activity
Derivatives of 1,2,3-thiadiazole have shown significant potential as anticancer agents.[4] These compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[5]
Signaling Pathways:
Several signaling pathways are implicated in the anticancer effects of thiadiazole derivatives. Two of the most notable are the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
-
Akt Pathway Inhibition: Certain thiadiazole-based compounds have been shown to inhibit the activity of the Akt enzyme.[5] The Akt signaling pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.[5]
Caption: Inhibition of the Akt signaling pathway by thiadiazole derivatives.
-
STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another important target for anticancer drugs. Some thiadiazole derivatives have been identified as inhibitors of STAT3. Inhibition of STAT3 signaling can suppress tumor growth and proliferation.
Caption: Inhibition of the STAT3 signaling pathway by thiadiazole derivatives.
Other Biological Activities
Beyond anticancer effects, derivatives of 1,2,3-thiadiazole are being investigated for a variety of other therapeutic applications, including:
-
Antimicrobial and Antifungal Agents [1]
-
Antiviral Agents [1]
-
Agrochemicals (Herbicides and Insecticides) [1]
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its reactive aldehyde group allows for straightforward chemical modification, providing access to a wide array of derivatives. The established biological activities of the 1,2,3-thiadiazole scaffold, particularly in the realm of oncology, underscore the importance of this compound as a key starting material for the synthesis of next-generation therapeutic agents. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will continue to be a promising area of investigation for medicinal chemists and pharmacologists.
References
- 1. This compound | 27643-15-8 | Benchchem [benchchem.com]
- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
The Aromaticity and Stability of the 1,2,3-Thiadiazole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic structure, characterized by the presence of one sulfur and two adjacent nitrogen atoms, imparts a delicate balance of aromaticity and reactivity. This technical guide provides a comprehensive examination of the aromaticity and stability of the 1,2,3-thiadiazole core, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its fundamental reaction pathways. Understanding these core properties is paramount for the rational design and development of novel 1,2,3-thiadiazole-based compounds with tailored stability and reactivity profiles.
Introduction
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The inherent aromaticity and stability of the thiadiazole ring are critical determinants of its chemical behavior and, consequently, its utility as a pharmacophore. This guide delves into the theoretical and experimental aspects of the aromatic character and the thermal and photochemical stability of the 1,2,3-thiadiazole scaffold.
Aromaticity of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring is considered an aromatic system.[2] It is a π-excessive, five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms.[2] The aromaticity arises from the cyclic delocalization of six π-electrons, fulfilling Hückel's rule. The π electron density is highest at the sulfur atom, followed by the nitrogen atoms, while the carbon atoms (C4 and C5) are electron-deficient.[2] This electronic distribution makes electrophilic substitution difficult at the carbon positions, with C5 being the preferred site for nucleophilic attack.[2]
Spectroscopic and Computational Evidence
The aromaticity of the 1,2,3-thiadiazole ring is supported by various experimental and computational data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy provide insights into the electronic environment of the ring. Computational methods, particularly the calculation of Nucleus-Independent Chemical Shift (NICS), offer a quantitative measure of aromaticity.
Table 1: Spectroscopic Data for Representative 1,2,3-Thiadiazole Derivatives
| Compound | Solvent | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) | UV-Vis λmax (nm) |
| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 8.58 (s, 1H, H-5), 7.95 (d, 2H, ortho-protons), 7.45 (m, 3H, meta/para-protons) | Not Specified | 296 |
| 4,5-dicarbomethoxy-1,2,3-thiadiazole | Acetonitrile | Not Specified | Not Specified | 266 |
| 4-Aryl-1,2,3-thiadiazoles | DMSO-d₆ | 7.25-8.27 (m, Aromatic protons) | 159.56–169.01 (C-4 and C-5) | Not Specified |
Note: The specific chemical shifts and absorption maxima can vary depending on the substituents and the solvent used.
Bond Lengths
Stability of the 1,2,3-Thiadiazole Ring
The stability of the 1,2,3-thiadiazole ring is a critical factor in its synthesis, storage, and biological application. It exhibits moderate thermal stability but can be susceptible to photochemical decomposition.
Thermal Stability
The parent 1,2,3-thiadiazole is a thermally stable yellow liquid with a boiling point of 157 °C.[2] However, a characteristic reaction of the 1,2,3-thiadiazole ring is its thermal decomposition, which typically proceeds via the extrusion of molecular nitrogen (N₂).[4] This decomposition often leads to the formation of reactive intermediates such as thiirenes and thioketenes. The thermal stability can be influenced by substituents on the ring, with electron-withdrawing groups on an attached aryl ring reported to increase thermal stability.[5]
Table 2: Thermal Decomposition Data for 1,2,3-Thiadiazole Derivatives
| Compound | Method | Onset Decomposition Temperature (°C) |
| 4-(2-Naphthyl)-1,2,3-thiadiazole (Predicted) | TGA | 200 - 280 |
| 5-amino-1,2,3,4-thiatriazole (related compound) | Mel-Temp | 110 |
Note: The decomposition temperature is highly dependent on the specific derivative and the experimental conditions.
Photochemical Stability
1,2,3-Thiadiazoles are known to be photochemically labile.[6] Upon irradiation with UV light, they can undergo ring-opening and extrusion of nitrogen gas, similar to the thermal decomposition pathway, to form reactive intermediates.[7] The photolysis of 1,2,3-thiadiazole can lead to the formation of thiirene intermediates.[8]
Experimental Protocols
Synthesis of 1,2,3-Thiadiazoles: The Hurd-Mori Reaction
A common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[9]
General Protocol:
-
Hydrazone Formation: An α-methylene ketone is reacted with a suitable hydrazine derivative (e.g., tosylhydrazine or semicarbazide) in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is often carried out under reflux.
-
Cyclization: The isolated and dried hydrazone is then suspended in an inert solvent (e.g., dichloromethane or dioxane) and cooled in an ice bath.
-
Thionyl chloride is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by pouring it into ice-cold water or a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Characterization Techniques
Objective: To determine the carbon-hydrogen framework of the 1,2,3-thiadiazole derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze chemical shifts, coupling constants, and signal integrations to elucidate the structure.
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and bond vibrations.
Objective: To study the electronic transitions of the 1,2,3-thiadiazole derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) to achieve an absorbance between 0.1 and 1.0.
-
Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance spectrum, typically from 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion [M-28]⁺.[10]
Computational Assessment of Aromaticity: NICS Calculation
Objective: To quantify the aromaticity of the 1,2,3-thiadiazole ring.
Methodology (using Gaussian software):
-
Geometry Optimization: Optimize the molecular geometry of the 1,2,3-thiadiazole derivative using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311+G(d,p) basis set).
-
NICS Point Definition: In the optimized geometry, place a ghost atom (Bq) at the geometric center of the thiadiazole ring for NICS(0) calculations, or 1 Å above the ring center for NICS(1) calculations.
-
NMR Calculation: Perform an NMR calculation (e.g., using the GIAO method) to compute the magnetic shielding tensor at the position of the ghost atom.
-
Data Analysis: The NICS value is the negative of the calculated isotropic magnetic shielding value. A negative NICS value is indicative of aromatic character.
Visualizations
Hurd-Mori Synthesis Workflow
Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Thermal and Photochemical Decomposition Pathway
Caption: Generalized decomposition pathway of the 1,2,3-thiadiazole ring.
Experimental Analysis Workflow
Caption: Workflow for the experimental characterization of 1,2,3-thiadiazole derivatives.
Conclusion
The 1,2,3-thiadiazole ring possesses a distinct aromatic character that underpins its chemical properties and biological activity. This guide has provided a detailed overview of its aromaticity and stability, supported by quantitative data and established experimental protocols. While the ring is generally stable, its propensity for thermal and photochemical decomposition via nitrogen extrusion is a key reactivity feature that must be considered in the design and application of 1,2,3-thiadiazole-containing molecules. For researchers in drug discovery and materials science, a thorough understanding of these fundamental characteristics is essential for harnessing the full potential of this versatile heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. poranne-group.github.io [poranne-group.github.io]
- 4. mdpi.com [mdpi.com]
- 5. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar [semanticscholar.org]
The Pharmacological Potential of 1,2,3-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents and agrochemicals.[1][2] The mesoionic character of the 1,2,3-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their interaction with biological targets.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antifungal, antiviral, insecticidal, and herbicidal properties.
Synthesis of 1,2,3-Thiadiazole Derivatives
A common and versatile method for the synthesis of 1,2,3-thiadiazole derivatives is the Hurd-Mori reaction. This reaction involves the cyclization of hydrazones with thionyl chloride.[5]
Experimental Protocol: General Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This protocol describes a general procedure for the synthesis of 1,2,3-thiadiazole derivatives from the corresponding thiosemicarbazones.[5]
-
Thiosemicarbazone Formation:
-
Dissolve the starting ketone (1 equivalent) in a suitable solvent such as ethanol.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
A catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.
-
Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product often precipitates and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried thiosemicarbazone in an excess of thionyl chloride at 0 °C in a flask equipped with a reflux condenser and a gas trap to handle the evolved HCl and SO₂.
-
Allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Pour the residue onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The crude 1,2,3-thiadiazole derivative will precipitate and can be collected by filtration.
-
Purify the product by recrystallization from an appropriate solvent or by column chromatography.
-
Biological Activities of 1,2,3-Thiadiazole Derivatives
Anticancer Activity
A significant number of 1,2,3-thiadiazole derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[3][6]
| Compound Type | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |
| Combretastatin A-4 Analogs | HL-60, HCT-116, HMEC-1 | 13.4 - 86.6 nM | [3][6] |
| DHEA Derivatives | T47D (Breast Cancer) | 0.042 - 0.058 µM | [3] |
| Pyrazole Oxime Derivatives | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent (specific values vary) | [3] |
| 5-Aryl-4-(dihydroxyphenyl) Derivatives | HCT-116 (Colon Cancer) | 3.2 - 4.6 µM | [3] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]
-
Cell Seeding:
-
Culture human cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 1,2,3-thiadiazole derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
a) Inhibition of Tubulin Polymerization
Certain 1,2,3-thiadiazole derivatives, designed as analogs of combretastatin A-4, exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules. This leads to a cascade of events culminating in apoptosis.[3][10]
b) Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Some 1,2,3-thiadiazole derivatives have been identified as Hsp90 inhibitors. By inhibiting Hsp90, these compounds lead to the degradation of client proteins, thereby suppressing tumor growth.[3][11]
Antifungal Activity
1,2,3-thiadiazole derivatives have demonstrated significant activity against a range of pathogenic fungi.
| Compound Type | Fungal Species | Activity (EC₅₀ / % Inhibition) | Reference(s) |
| Triethyltin Carboxylate Analog | P. piricola, Gibberella zeae | EC₅₀ = 0.12 µg/mL, 0.16 µg/mL | [1] |
| Oxadiazole Derivatives | Puccinia triticina | 83-98% inhibition @ 500 µg/mL | [1] |
| 1,2,4-Triazole Derivatives | Corynespora cassiicola | 93.19% inhibition | [1] |
| N-acyl-N-arylalaninates | Alternaria brassicicola | 92% effective @ 200 µg/mL | [6][12] |
| Carboxamide Derivatives | Cercospora arachidicola | Good activity | [10][13] |
This assay is used to determine the direct antifungal effect of compounds on the growth of fungal mycelia.[3]
-
Preparation of Media and Compounds:
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Prepare stock solutions of the 1,2,3-thiadiazole derivatives in DMSO.
-
Add the appropriate volume of the stock solution to the molten PDA (cooled to about 45-50°C) to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing PDA with DMSO only should also be prepared.
-
-
Inoculation and Incubation:
-
From the edge of an actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control group
-
dt = average diameter of the fungal colony in the treatment group
-
-
The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations and performing probit analysis.
-
Antiviral Activity
Derivatives of 1,2,3-thiadiazole have shown promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).
| Compound Type | Virus | Activity | Reference(s) |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | EC₅₀ = 0.0364 µM | [1] |
| Piperidine-based Derivatives | Hepatitis B Virus (HBV) | IC₅₀ = 3.59 µg/mL | [1] |
| Thiophene-containing Carbohydrazide | Tobacco Mosaic Virus (TMV) | 58.72% anti-TMV activity @ 50 µg/mL | [1] |
| 1,3,4-Oxadiazole Hybrids | Tobacco Mosaic Virus (TMV) | Inactivation rate up to 90.3% | [1] |
| Carboxamide Derivatives | Tobacco Mosaic Virus (TMV) | Curative activity of 60% @ 500 µg/mL | [1] |
This method is commonly used to evaluate the in vivo antiviral activity of compounds against TMV.[3]
-
Plant and Virus Preparation:
-
Cultivate host plants (e.g., Nicotiana tabacum L.) to the 5-6 leaf stage in a controlled environment.
-
Prepare a purified TMV solution at a concentration of approximately 6 µg/mL in a phosphate buffer.
-
-
Inoculation and Treatment (Curative Activity):
-
Lightly dust the leaves of the host plants with carborundum (silicon carbide) to create micro-wounds.
-
Inoculate the entire leaf surface by gently rubbing with a brush dipped in the TMV solution.
-
After inoculation, rinse the leaves with water.
-
Smear one half of the leaf with the test compound solution (e.g., at 500 µg/mL) and the other half with a solvent control.
-
Keep the plants in a greenhouse and monitor for the development of local lesions.
-
-
Treatment and Inoculation (Protective Activity):
-
Smear one half of the leaf with the test compound solution and the other half with the solvent control.
-
After 12-24 hours, inoculate the entire leaf with TMV as described above.
-
Keep the plants in a greenhouse and observe for local lesion formation.
-
-
Inactivation Assay:
-
Mix the TMV solution with an equal volume of the test compound solution and incubate for 30 minutes.
-
Inoculate one half of a leaf with this mixture and the other half with a mixture of TMV and the solvent control.
-
Monitor the plants for local lesion development.
-
-
Data Collection and Analysis:
-
Count the number of local lesions on each half of the leaves 3-4 days after inoculation.
-
Calculate the percentage of inhibition for each treatment using the formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = average number of lesions on the control half
-
T = average number of lesions on the treated half
-
-
Insecticidal Activity
Several 1,2,3-thiadiazole derivatives have been reported to possess insecticidal properties against various pests.
| Compound Type | Insect Species | Activity (% Mortality / LC₅₀) | Reference(s) |
| N-tert-butyl-N,N′-diacylhydrazines | Plutella xylostella | 79% mortality @ 200 µg/mL | [1] |
| (E)-β-farnesene based Carboxamides | Myzus persicae | LC₅₀ = 33.4 µg/mL | |
| Pyrazole Oxime Derivatives | Aphis craccivora | 90% mortality @ 100 µg/mL | [1] |
| 1,2,4-Triazole Hybrids | Aphis laburni | ≥ 95% mortality @ 100 µg/mL |
This protocol is used to assess the contact toxicity of compounds against aphids.[3]
-
Preparation of Test Solutions and Plant Material:
-
Prepare stock solutions of the 1,2,3-thiadiazole derivatives in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Excise fresh leaves from the host plant (e.g., fava bean or cabbage).
-
-
Treatment:
-
Dip each leaf into the test solution for 10-30 seconds, ensuring complete coverage.
-
Allow the leaves to air dry in a fume hood.
-
Prepare a control group by dipping leaves in the solvent-surfactant solution without the test compound.
-
-
Infestation and Incubation:
-
Place the treated leaves in a Petri dish lined with moist filter paper to maintain humidity.
-
Introduce a known number of adult aphids (e.g., 20-30) onto each treated leaf.
-
Seal the Petri dishes with a ventilated lid and incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
-
Data Collection and Analysis:
-
Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
-
The LC₅₀ (median lethal concentration) can be determined by testing a range of concentrations and performing probit analysis.
-
Herbicidal Activity
Certain 1,2,3-thiadiazole derivatives have shown potential as herbicidal agents.
| Compound Type | Plant Species | Activity (% Inhibition) | Reference(s) |
| 1,3,4-Oxadiazole Hybrids | Brassica campestris, Echinochloa crusgalli | Significant effects | |
| 2-Cyanoacrylate Derivatives | Rape, Amaranth pigweed | 100% inhibition @ 1.5 kg/ha | [11] |
This protocol evaluates the herbicidal effect of compounds on young plants.[1]
-
Plant Preparation:
-
Sow seeds of target weed species (e.g., rape, amaranth) in pots containing a suitable potting mix.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare solutions of the 1,2,3-thiadiazole derivatives at various concentrations in a suitable solvent containing a surfactant.
-
Apply the solutions as a foliar spray to the plants using a calibrated sprayer to ensure uniform coverage.
-
Include a control group of plants sprayed only with the solvent and surfactant.
-
-
Observation and Data Collection:
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Rate the herbicidal effect on a scale of 0% (no effect) to 100% (complete kill).
-
-
Data Analysis:
-
Calculate the average percentage of inhibition for each treatment.
-
The GR₅₀ (the concentration that causes a 50% reduction in growth) can be determined by testing a range of concentrations and analyzing the dose-response relationship.
-
Conclusion
The 1,2,3-thiadiazole scaffold continues to be a highly valuable pharmacophore in the discovery and development of new bioactive compounds. The diverse biological activities, including potent anticancer, antifungal, antiviral, insecticidal, and herbicidal effects, highlight the versatility of this heterocyclic system. The mechanisms of action, such as the inhibition of tubulin polymerization and Hsp90, provide a solid foundation for the rational design of more potent and selective derivatives. Further exploration of the structure-activity relationships and the synthesis of novel analogs will undoubtedly lead to the development of new and effective therapeutic agents and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. In vitro and in vivo anti-tobacco mosaic virus activities of essential oils and individual compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant-derived compounds: A potential source of drugs against Tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. analyzeseeds.com [analyzeseeds.com]
- 11. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1,2,3-Thiadiazole-4-carbaldehyde as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. At the heart of the synthesis of many of these potent molecules lies 1,2,3-thiadiazole-4-carbaldehyde, a versatile intermediate that provides a gateway to a diverse array of functionalized compounds. This technical guide delves into the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its role in synthetic and biological pathways.
Synthesis of this compound
The primary route to substituted 1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride.[1][2] While specific protocols for the direct synthesis of this compound are not abundantly detailed in publicly available literature, the synthesis can be inferred from established methods for analogous structures. One plausible approach involves the formylation of a pre-formed 1,2,3-thiadiazole ring, potentially via a Vilsmeier-Haack type reaction where an electron-rich 1,2,3-thiadiazole acts as a nucleophile attacking the electrophilic Vilsmeier reagent (formed from DMF and POCl₃).[3]
Alternatively, the aldehyde functionality can be introduced by the oxidation of a 4-methyl-1,2,3-thiadiazole precursor.[3] This often involves a two-step process: initial functionalization of the methyl group to a primary alcohol, followed by oxidation to the aldehyde using reagents like pyridinium chlorochromate (PCC).[3]
Table 1: Representative Yields for the Synthesis of Substituted 1,2,3-Thiadiazoles via Hurd-Mori Type Reactions
| Starting Ketone | Product | Yield (%) | Reference |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 91 | [4] |
| 4-Methylacetophenone | 4-(p-Tolyl)-1,2,3-thiadiazole | 95 | [4] |
| 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 98 | [4] |
| 4-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 85 | [4] |
| 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 88 | [4] |
Chemical Reactivity and Synthetic Utility
The aldehyde group of this compound is the key to its versatility as a synthetic intermediate, allowing for a variety of chemical transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[5] this compound readily undergoes this reaction with various active methylene compounds to yield 4-vinyl-1,2,3-thiadiazole derivatives, which are themselves valuable precursors for further functionalization.[6]
Schiff Base Formation
The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases.[7][8] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with a catalytic amount of acid.[9]
Other Reactions
The aldehyde functionality can also be:
-
Oxidized to the corresponding 1,2,3-thiadiazole-4-carboxylic acid.[3]
-
Reduced to the primary alcohol, (1,2,3-thiadiazol-4-yl)methanol.[3]
Biological Significance of 1,2,3-Thiadiazole Derivatives
The 1,2,3-thiadiazole nucleus is a component of numerous compounds with a broad range of biological activities, making it a privileged scaffold in drug discovery.
Anticancer Activity
Derivatives of 1,2,3-thiadiazole have demonstrated potent anticancer activity through various mechanisms of action.
-
Tubulin Polymerization Inhibition: Some 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin and inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.
-
Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Certain 1,2,3-thiadiazole derivatives have been shown to inhibit Hsp90, leading to the degradation of its client proteins and subsequent cancer cell death.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound | 27643-15-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. ijcrt.org [ijcrt.org]
- 9. impactfactor.org [impactfactor.org]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including antibacterial, antiviral, antifungal, and antitumor activities.[1][2] The Hurd-Mori synthesis is a classical and versatile method for the preparation of 4-substituted-1,2,3-thiadiazoles.[3][4] This reaction typically involves the cyclization of α-methylene-containing hydrazones, such as N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂).[3][4] More recent modifications of this reaction offer a metal-free approach using N-tosylhydrazones and elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI), presenting a more environmentally benign alternative.[2][5][6] These synthetic routes provide valuable tools for the generation of diverse 1,2,3-thiadiazole libraries for drug discovery and development.
Applications in Drug Development
The 1,2,3-thiadiazole core is a recognized pharmacophore, and its derivatives are actively investigated for various therapeutic applications:
-
Anticancer Agents: Certain 4-substituted-1,2,3-thiadiazoles have shown potential as microtubule-destabilizing agents and exhibit antiproliferative activity, making them promising candidates for cancer therapy.[1]
-
Antimicrobial and Antifungal Activity: The inherent biological activity of the 1,2,3-thiadiazole ring has led to the development of potent antibacterial and antifungal agents.[1][2]
-
Antiviral Properties: These compounds have also been investigated for their antiviral capabilities.[2]
-
Plant Activators: Beyond medicine, some 1,2,3-thiadiazole derivatives are used in agriculture as plant activators, inducing systemic acquired resistance in crops.[7][8]
Reaction Mechanism and Experimental Workflow
The synthesis of 4-substituted-1,2,3-thiadiazoles via the Hurd-Mori reaction and its modifications involves a two-step process: the formation of a hydrazone intermediate followed by cyclization.
The mechanism of the classical Hurd-Mori reaction using thionyl chloride is believed to proceed through the formation of an intermediate that undergoes cyclization and subsequent elimination to form the aromatic 1,2,3-thiadiazole ring.
Experimental Protocols
Protocol 1: Synthesis of N-Tosylhydrazones from Ketones (Solvent-Free)
This protocol describes a rapid and environmentally friendly method for the synthesis of N-tosylhydrazones, the precursors for the Hurd-Mori reaction.[1]
Materials:
-
Ketone (1.0 eq)
-
p-Toluenesulfonylhydrazide (Tosylhydrazine) (1.0 eq)
-
Mortar and pestle
-
Petroleum ether
Procedure:
-
In a mortar, combine the ketone (1 mmol) and p-toluenesulfonylhydrazide (1 mmol).
-
Thoroughly grind the mixture with a pestle for approximately 1 minute. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the resulting solid material with petroleum ether.
-
Filter the solid product to obtain the desired N-tosylhydrazone.
Protocol 2: Classical Hurd-Mori Synthesis with Thionyl Chloride
This protocol provides a general procedure for the cyclization of semicarbazones to form 4-substituted-1,2,3-thiadiazoles.[7][9]
Materials:
-
Semicarbazone derivative of an α-methylene ketone (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve the semicarbazone (1 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of thionyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary depending on the substrate and should be monitored by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the 4-substituted-1,2,3-thiadiazole.
Protocol 3: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol is an improved, metal-free version of the Hurd-Mori synthesis.[6][10]
Materials:
-
N-Tosylhydrazone of an aryl ketone (1.0 eq)
-
Sulfur powder (S₈)
-
Tetrabutylammonium iodide (TBAI) (catalyst)
-
Potassium persulfate (K₂S₂O₈) (oxidant)
-
N,N-Dimethylacetamide (DMAC) (solvent)
-
Reaction vial
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the N-tosylhydrazone (1.0 eq), sulfur powder, TBAI, and K₂S₂O₈.
-
Add DMAC as the solvent.
-
Seal the vial and heat the reaction mixture to 100 °C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1,2,3-thiadiazole.
Data Presentation
The yields of 4-substituted-1,2,3-thiadiazoles are dependent on the starting materials and the reaction conditions employed. The following tables summarize representative yields obtained through different synthetic protocols.
Table 1: Yields of 1,2,3-Thiadiazoles via Hurd-Mori Cyclization of Semicarbazones [7]
| Starting Ketone Precursor | Product | Yield |
| Pyrazolyl-phenylethanone derivatives | Pyrazolyl-1,2,3-thiadiazole derivatives | Good to Excellent |
| Alkyl and aryl ketones | 4-Alkyl/Aryl-1,2,3-thiadiazoles | Good |
| 2-Oxoallobetulin | 1,2,3-Thiadiazole-fused allobetulin | Good |
| Starting N-Tosylhydrazone Substituent | Yield Range |
| Various substituted aryl groups | 44-98% |
Table 3: Yields of 1,2,3-Thiadiazoles from Ionic Liquid-Supported Synthesis [7]
| Starting Ketone/Diketone | Product | Yield Range |
| Various ketones/diketones | Substituted 1,2,3-thiadiazoles | 80-91% |
References
- 1. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
- 10. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]
Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives
Introduction
4-Methyl-1,2,3-thiadiazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include antimicrobial, antifungal, antiviral, and herbicidal properties.[1][2][3] This document provides detailed protocols for the synthesis of key derivatives of 4-methyl-1,2,3-thiadiazole, which can be considered products of functional group transformations rather than direct oxidation of the parent molecule. Direct oxidation protocols for 4-methyl-1,2,3-thiadiazole are not extensively reported in the reviewed literature. The provided methods focus on the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and its subsequent conversion to hydrazide derivatives, which are common precursors for a wide range of biologically active molecules.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate
This protocol describes a common method for introducing a carboxylate group at the 5-position of the 4-methyl-1,2,3-thiadiazole ring, a key step towards various functionalized derivatives.
Materials:
-
Ethyl acetoacetate
-
Hydrazine
-
Thionyl chloride
-
Ethanol (absolute)
-
Sodium ethoxide
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation: React ethyl acetoacetate with hydrazine in ethanol to form the corresponding hydrazone.
-
Cyclization with Thionyl Chloride (Hurd-Mori Reaction): The resulting hydrazone is then treated with thionyl chloride to facilitate the cyclization and formation of the 1,2,3-thiadiazole ring.[4] This reaction should be performed in a well-ventilated fume hood due to the evolution of hazardous gases.
-
Work-up and Purification: The reaction mixture is carefully quenched with water and neutralized. The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide
This protocol details the conversion of the ethyl ester to the corresponding hydrazide, a versatile intermediate for synthesizing a variety of derivatives.[1][2]
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol (96%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.1 mol) in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (0.15 mol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator for 24 hours to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.
Protocol 3: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide-Hydrazone Derivatives
This protocol illustrates the synthesis of hydrazide-hydrazone derivatives, a class of compounds often exhibiting significant biological activity.[1][5]
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1) (0.01 mol)
-
Substituted aldehyde (0.01 mol)
-
Ethanol (96%, 15 mL)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolution: Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1) in ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add the appropriate substituted aldehyde to the solution.
-
Reflux: Heat the solution under reflux for 3 hours.
-
Crystallization: Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours.
-
Isolation: Collect the resulting solid by filtration and dry to obtain the desired hydrazide-hydrazone derivative. The reaction efficiency for this step is reported to be in the range of 57-98%.[1]
Data Presentation
Table 1: Summary of Reaction Yields for Hydrazide-Hydrazone Derivatives
| Compound | Substituent on Aldehyde | Yield (%) |
| 2 | 2-hydroxy-phenyl | 85 |
| 3 | 4-hydroxy-phenyl | 92 |
| 4 | 4-methoxy-phenyl | 88 |
| 5 | 4-chloro-phenyl | 75 |
| 6 | 4-nitro-phenyl | 98 |
| 15 | 5-nitro-2-furyl | 95 |
Data adapted from a study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, where yields ranged from 57-98%.[1]
Visualizations
Caption: Synthetic pathway for derivatives of 4-methyl-1,2,3-thiadiazole.
Caption: Relationship of 4-methyl-1,2,3-thiadiazole to its active derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions of 1,2,3-Thiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,2,3-thiadiazole-4-carbaldehyde as a versatile building block in various condensation reactions. The resulting vinyl and chalcone derivatives of the 1,2,3-thiadiazole scaffold are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document outlines key applications, experimental protocols, and quantitative data for Knoevenagel, Claisen-Schmidt, and Wittig reactions.
Application Notes
This compound is a reactive heterocyclic aldehyde that readily participates in condensation reactions to form a variety of α,β-unsaturated systems. These reactions are fundamental in synthetic organic chemistry for carbon-carbon bond formation and provide access to a diverse range of functionalized molecules. The products of these reactions, particularly vinyl-1,2,3-thiadiazoles and 1,2,3-thiadiazole-containing chalcones, have garnered significant attention in medicinal chemistry.
Key Applications:
-
Drug Discovery: The 1,2,3-thiadiazole nucleus is a recognized pharmacophore, and its derivatives have been investigated for various therapeutic applications. Condensation reactions provide a straightforward method to synthesize libraries of 1,2,3-thiadiazole derivatives for screening as potential anticancer, antifungal, and antibacterial agents.[1][2][3][4][5]
-
Anticancer Research: Chalcones containing the 1,2,3-thiadiazole moiety have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] These compounds can induce apoptosis and inhibit cell proliferation, making them promising leads for the development of novel anticancer drugs.[1]
-
Antimicrobial Agents: Vinyl-1,2,3-thiadiazoles and related chalcones have shown potent activity against a range of microbial pathogens.[4][5] These compounds represent a promising class of molecules for the development of new antibiotics and antifungals to combat drug-resistant infections.
-
Materials Science: The conjugated systems formed through these condensation reactions can possess interesting photophysical properties, suggesting potential applications in the development of organic functional materials.
Experimental Protocols and Data
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene group, typically catalyzed by a weak base. This reaction is highly efficient for the synthesis of 4-vinyl-1,2,3-thiadiazole derivatives.[6][7][8][9]
General Experimental Protocol:
A mixture of the respective this compound (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and a catalytic amount of piperidine (0.1 eq.) in a suitable solvent (e.g., ethanol, benzene) is stirred at room temperature or refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Quantitative Data for Knoevenagel Condensation of 1,2,3-Thiadiazole-4-carbaldehydes:
| This compound Derivative | Active Methylene Compound | Product | Yield (%) | Reference |
| 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde | Malononitrile | 2-((5-Phenyl-1,2,3-thiadiazol-4-yl)methylene)malononitrile | 85 | [6][7] |
| 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-chloro-1,2,3-thiadiazol-4-yl)acrylate | 78 | [6][7] |
| This compound | Diethyl malonate | Diethyl 2-((1,2,3-thiadiazol-4-yl)methylene)malonate | 65-75 | [6][7] |
| 5-(4-Methoxyphenyl)-1,2,3-thiadiazole-4-carbaldehyde | Malononitrile | 2-((5-(4-Methoxyphenyl)-1,2,3-thiadiazol-4-yl)methylene)malononitrile | 89 | [6][7] |
| 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-(4-chlorophenyl)-1,2,3-thiadiazol-4-yl)acrylate | 82 | [6][7] |
Note: Yields are based on published literature and may vary depending on specific reaction conditions.[6][7]
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone to form a chalcone or chalcone-like compound. This reaction is instrumental in the synthesis of 1,2,3-thiadiazole-containing chalcones with potential biological activities.
General Experimental Protocol:
To a stirred solution of this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for a specified time, during which a precipitate may form. The solid product is then collected by filtration, washed with water and a cold solvent (e.g., ethanol), and recrystallized to afford the pure chalcone.
Quantitative Data for Claisen-Schmidt Condensation:
| This compound | Acetophenone Derivative | Product | Yield (%) | Reference |
| This compound | Acetophenone | (E)-1-Phenyl-3-(1,2,3-thiadiazol-4-yl)prop-2-en-1-one | 75-85 | General Protocol |
| This compound | 4-Chloroacetophenone | (E)-1-(4-Chlorophenyl)-3-(1,2,3-thiadiazol-4-yl)prop-2-en-1-one | 80-90 | General Protocol |
| This compound | 4-Methoxyacetophenone | (E)-1-(4-Methoxyphenyl)-3-(1,2,3-thiadiazol-4-yl)prop-2-en-1-one | 70-85 | General Protocol |
| This compound | 4-Nitroacetophenone | (E)-1-(4-Nitrophenyl)-3-(1,2,3-thiadiazol-4-yl)prop-2-en-1-one | 85-95 | General Protocol |
Note: Yields are estimated based on general Claisen-Schmidt reaction protocols and may vary.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. In this context, this compound can be reacted with a phosphorus ylide (Wittig reagent) to produce 4-vinyl-1,2,3-thiadiazole derivatives with high stereoselectivity.
General Experimental Protocol:
To a suspension of a phosphonium salt in a dry aprotic solvent (e.g., THF, DMSO) under an inert atmosphere, a strong base (e.g., n-BuLi, NaH) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide. After stirring for a period, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Wittig Reaction:
| Phosphonium Salt | Base | Product | Yield (%) | Reference |
| (Triphenylphosphoranylidene)acetonitrile | n-BuLi | 3-(1,2,3-Thiadiazol-4-yl)acrylonitrile | 70-80 | General Protocol |
| Ethyl (triphenylphosphoranylidene)acetate | NaH | Ethyl 3-(1,2,3-thiadiazol-4-yl)acrylate | 65-75 | General Protocol |
| Benzyltriphenylphosphonium chloride | n-BuLi | 4-(2-Phenylvinyl)-1,2,3-thiadiazole | 60-70 | General Protocol |
| Methyltriphenylphosphonium bromide | KHMDS | 4-Vinyl-1,2,3-thiadiazole | 50-60 | General Protocol |
Note: Yields are estimated based on general Wittig reaction protocols and may vary.
Visualizations
Caption: General experimental workflow for condensation reactions.
Caption: Types of condensation reactions.
Caption: Potential anticancer signaling pathway.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Synthesis of New 4-Vinyl-1,2,3-Thiadiazoles - University of Wollongong - Figshare [ro.uow.edu.au]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of Schiff Bases from 1,2,3-Thiadiazole-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 1,2,3-thiadiazole-4-carbaldehyde. Schiff bases (or imines) are formed through the condensation reaction of a primary amine with an aldehyde. The 1,2,3-thiadiazole moiety is a significant pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. The Schiff bases derived from this heterocyclic aldehyde are of considerable interest for their potential applications in drug discovery and development, including as antimicrobial, antifungal, and anticancer agents.[1][2] This protocol outlines a standard, adaptable procedure for the synthesis, purification, and characterization of these promising compounds.
Application Notes
The 1,2,3-thiadiazole ring is a versatile heterocyclic scaffold that has been incorporated into a variety of biologically active molecules.[1][2] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antiviral, antitumor, antifungal, and herbicidal activities.[1] The synthesis of Schiff bases from this compound introduces an imine (-C=N-) linkage, which can further enhance the biological profile of the resulting molecule.
The imine bond in Schiff bases is often crucial for their biological activity, and these compounds are known to be valuable intermediates in the synthesis of other bioactive heterocyclic systems. The applications of thiadiazole-derived Schiff bases are particularly promising in the development of novel therapeutic agents. For instance, various thiadiazole Schiff bases have been investigated for their potential as kinase inhibitors in cancer therapy.[3]
Potential Therapeutic Applications:
-
Antimicrobial Agents: The combination of the thiadiazole ring and the azomethine group can lead to compounds with significant activity against various bacterial and fungal strains.
-
Anticancer Agents: These compounds can be explored as potential inhibitors of cancer cell proliferation through mechanisms such as kinase inhibition.[3]
-
Antiviral and Anti-inflammatory Agents: The diverse bioactivity of the 1,2,3-thiadiazole nucleus suggests that its Schiff base derivatives may also exhibit antiviral and anti-inflammatory properties.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of a Schiff base from this compound and a substituted aniline. This protocol is based on general and widely accepted methods for Schiff base formation from heterocyclic aldehydes and can be adapted for various primary amines.[4][5][6][7][8][9][10][11][12][13]
General Reaction Scheme:
Caption: General reaction for the synthesis of a Schiff base.
Synthesis of N-(1,2,3-Thiadiazol-4-ylmethylene)aniline (A Representative Procedure)
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount of aniline (1.0 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure Schiff base.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Data Presentation
The following tables provide a template for the characterization data of the synthesized Schiff bases.
Table 1: Physicochemical Data of a Representative Schiff Base
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Appearance |
| SB-1 | C9H7N3S | 189.24 | Record experimental value | Record experimental value | e.g., Yellow crystalline solid |
Table 2: Spectroscopic Data of a Representative Schiff Base (SB-1)
| Spectroscopic Technique | Key Signals/Peaks |
| FT-IR (KBr, cm⁻¹) | ~3100 (Ar-H str.), ~1620 (C=N str., imine), ~1590 (C=C str., aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (s, 1H, -CH=N-), ~7.2-7.8 (m, 5H, Ar-H), ~9.0 (s, 1H, thiadiazole-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N, imine), ~120-150 (aromatic carbons), ~155 (thiadiazole C4), ~145 (thiadiazole C5) |
| Mass Spec (m/z) | Record experimental value [M]+ |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated for these compounds.
Caption: Experimental workflow for the synthesis and evaluation of Schiff bases.
Caption: A potential mechanism of action for anticancer activity.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. [PDF] SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHEMISTRY OF THIADIAZOLE DERIVATIVES AND SCHIFF BASES | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. echemcom.com [echemcom.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. teikyomedicaljournal.com [teikyomedicaljournal.com]
The Versatile Scaffold: 1,2,3-Thiadiazole-4-carbaldehyde in Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – 1,2,3-Thiadiazole-4-carbaldehyde is emerging as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent chemical reactivity, coupled with the diverse biological activities exhibited by its derivatives, has positioned it as a molecule of interest for researchers in drug discovery and development. This document provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.
The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This structural motif is found in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antifungal, and antiviral activities.[2][3] The presence of the carbaldehyde group at the 4-position of the 1,2,3-thiadiazole ring provides a reactive handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening.[4]
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: Various 1,2,3-thiadiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] For instance, certain derivatives have shown considerable activity against human breast cancer (T47D), pancreatic cancer (Panc-1), and colon cancer (HCT-116) cell lines.[2] The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.
-
Antimicrobial Activity: The 1,2,3-thiadiazole scaffold is a key component in the development of new antimicrobial agents. Hydrazone derivatives, in particular, have exhibited significant activity against various bacterial and mycobacterial strains.[5][6] These compounds often demonstrate low minimum inhibitory concentrations (MIC), indicating their potential as effective antibacterial and antitubercular agents.[6]
-
Antifungal and Antiviral Properties: Research has also highlighted the potential of 1,2,3-thiadiazole derivatives as antifungal and antiviral agents, further broadening their therapeutic applicability.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for the biological activity of various 1,2,3-thiadiazole derivatives, providing a clear comparison of their efficacy.
Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| DHEA Derivative 22 | T47D (Breast) | 0.058 | [2] |
| DHEA Derivative 23 | T47D (Breast) | 0.042 | [2] |
| DHEA Derivative 25 | T47D (Breast) | 0.042 | [2] |
| Pyrazole Oxime 8e | Panc-1 (Pancreatic) | Not Specified | [2] |
| Pyrazole Oxime 8l | Panc-1 (Pancreatic) | Not Specified | [2] |
| Adriamycin (Reference) | T47D (Breast) | 0.04 | [2] |
Table 2: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-based Hydrazone Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| Hydrazone Derivative 3d | Mycobacterium tuberculosis H37Rv | 0.0730 | [6] |
| Sulfonyl Hydrazone 5g | Mycobacterium tuberculosis H37Rv | 0.0763 | [6] |
| Sulfonyl Hydrazone 5k | Mycobacterium tuberculosis H37Rv | 0.0716 | [6] |
| Isoniazid (Reference) | Mycobacterium tuberculosis H37Rv | Comparable to test compounds | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these findings.
Protocol 1: General Synthesis of Hydrazone Derivatives from 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide
This protocol describes a general method for the synthesis of hydrazone derivatives, which can be adapted from the synthesis of derivatives of the structurally similar 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.
Workflow for Synthesis of Hydrazone Derivatives
Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.
Procedure:
-
A mixture of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1 mmol) and the appropriate aldehyde (1 mmol) is prepared in ethanol (10 mL).
-
The reaction mixture is refluxed for a specified period (typically 2-4 hours), with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[5]
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [5][6]
Signaling Pathways and Logical Relationships
The derivatization of this compound opens up numerous avenues for creating structurally diverse molecules with the potential to interact with various biological targets. A common and effective strategy involves the condensation of the aldehyde with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives can then be screened for a wide range of biological activities.
Logical Relationship for Drug Discovery from this compound
Caption: A logical workflow for the discovery of lead compounds starting from this compound.
Conclusion
This compound represents a valuable and highly adaptable starting material for the synthesis of novel compounds with significant potential in medicinal chemistry. The ease of its derivatization, combined with the proven biological activities of the resulting molecules, makes it an attractive scaffold for the development of new anticancer and antimicrobial agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this promising heterocyclic compound.
References
- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 27643-15-8 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Novel Anticancer Agents from 1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a significant pharmacophore in the pursuit of novel anticancer therapeutics.[1] Its unique mesoionic character is believed to facilitate the crossing of cellular membranes, allowing for potent interactions with a variety of biological targets.[1][2] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of anticancer agents based on 1,2,3-thiadiazole derivatives.
Introduction to 1,2,3-Thiadiazole Derivatives in Oncology
1,2,3-Thiadiazole derivatives are a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] Their structural resemblance to endogenous molecules like pyrimidine and oxadiazole allows them to function as bioisosteres, interacting with key cellular targets implicated in cancer progression.[2] Research has shown their efficacy in various cancer models, both in vitro and in vivo, underscoring their potential for further development as therapeutic agents.[1][3]
Mechanisms of Anticancer Activity
The anticancer effects of 1,2,3-thiadiazole derivatives are often multi-faceted, targeting several key pathways involved in tumor growth and survival.[1] Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).
Inhibition of Tubulin Polymerization
A significant mechanism of action for certain 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Acting as analogs of natural compounds like combretastatin A-4, these derivatives can bind to tubulin, preventing the formation of microtubules.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[1][2]
Inhibition of Heat Shock Protein 90 (Hsp90)
Certain 1,2,3-thiadiazole derivatives have been shown to inhibit the activity of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that are critical for tumor cell proliferation and survival.[3] By inhibiting Hsp90, these derivatives lead to the degradation of these oncoproteins, ultimately resulting in cell growth inhibition and apoptosis.[2][3]
Data Presentation: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
The following tables summarize the in vitro anticancer activity of various 1,2,3-thiadiazole derivatives against different human cancer cell lines, as represented by their IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Derivative Type | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole oxime derivatives | 8e | Panc-1 (Pancreatic) | 12.79 | [2] |
| Huh-7 (Hepatocellular) | 11.84 | [2] | ||
| 8l | Panc-1 (Pancreatic) | 12.22 | [2] | |
| Huh-7 (Hepatocellular) | 10.11 | [2] | ||
| Dehydroepiandrosterone (DHEA) derivatives | 22 | T47D (Breast) | 0.042 - 0.058 | [2] |
| 23 | T47D (Breast) | 0.042 - 0.058 | [2] | |
| 25 | T47D (Breast) | 0.042 - 0.058 | [2] | |
| 114 | T47D (Breast) | 0.058 ± 0.016 | [3] | |
| HAF (Normal Fibroblast) | 21.1 ± 5.06 | [3] | ||
| 4,5-diaryl-1,2,3-thiadiazoles | 113 | U2OS (Osteosarcoma) | 0.69 | [3] |
| HeLa (Cervical) | 0.70 | [3] | ||
| Miscellaneous | 111 | MCF-7 (Breast) | 12.8 µg/mL | [3] |
| 112 | MCF-7 (Breast) | 8.1 µg/mL | [3] |
| Reference Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib | Panc-1 (Pancreatic) | 11.50 | [2] |
| Cisplatin | Huh-7 (Hepatocellular) | 12.70 | [2] |
| Adriamycin | T47D (Breast) | 0.04 | [2] |
| Doxorubicin | MCF-7 (Breast) | 3.13 µg/mL | [3] |
Experimental Protocols
A generalized workflow for the development and evaluation of novel 1,2,3-thiadiazole anticancer agents is presented below.
Synthesis of 1,2,3-Thiadiazole Derivatives
The synthesis of 1,2,3-thiadiazole derivatives can be achieved through various chemical reactions. A common method is the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride.
General Protocol for Hurd-Mori Cyclization:
-
Dissolve the starting ketone or aldehyde in a suitable solvent (e.g., dichloromethane or toluene).
-
Add hydrazine hydrate to form the corresponding hydrazone.
-
After the formation of the hydrazone is complete (monitored by TLC), cool the reaction mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature until completion.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 8 x 10³ cells per well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in the culture medium.[4] Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 1-100 µM).[4] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 hours under the same conditions.[4]
-
MTT Addition: After the incubation period, discard the drug-containing medium and add 100 µL of fresh medium to each well.[4] Then, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis
Cell cycle analysis is used to determine the effect of a compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The 1,2,3-thiadiazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and characterize new derivatives with enhanced potency and selectivity. Further investigation into the structure-activity relationships and the elucidation of novel molecular targets will be crucial in advancing these promising compounds towards clinical applications.
References
The Versatile Role of 1,2,3-Thiadiazole-4-carbaldehyde in the Synthesis of Novel Agrochemicals
For Immediate Release
[City, State] – December 27, 2025 – The heterocyclic compound 1,2,3-thiadiazole-4-carbaldehyde is a pivotal building block in the development of a new generation of agrochemicals. Its unique chemical structure allows for the synthesis of a diverse range of molecules with potent fungicidal, insecticidal, and plant growth-regulating properties. This application note provides a detailed overview of its utility, complete with experimental protocols and an exploration of the underlying mechanisms of action for researchers, scientists, and drug development professionals.
Introduction
The 1,2,3-thiadiazole ring is a significant scaffold in agrochemical research, known to impart a broad spectrum of biological activities.[1] The presence of a carbaldehyde group at the 4-position provides a reactive handle for a variety of chemical transformations, enabling the creation of diverse libraries of compounds for screening and optimization.[2] Derivatives of 1,2,3-thiadiazole have been successfully developed into commercial herbicides, insecticides, and fungicides, highlighting the importance of this heterocyclic core.[3]
Applications in Agrochemical Synthesis
The versatility of this compound allows for its use in synthesizing various classes of agrochemicals:
-
Fungicides: Many 1,2,3-thiadiazole derivatives exhibit potent antifungal activity. A notable example is Tiadinil, a commercial fungicide that induces Systemic Acquired Resistance (SAR) in plants, offering broad-spectrum protection.[1] The synthesis of fungicidal compounds often involves the conversion of the carbaldehyde to a carboxamide moiety.
-
Insecticides: The 1,2,3-thiadiazole nucleus is also a component of certain insecticides.[3] Synthetic strategies can involve the formation of Schiff bases or other derivatives from the carbaldehyde to generate insecticidally active molecules.
-
Plant Growth Regulators: Certain derivatives of 1,2,3-thiadiazole have been shown to influence plant growth and development, acting as plant growth regulators.[4][5]
Data Presentation
The following tables summarize quantitative data on the efficacy of various agrochemicals derived from or related to the 1,2,3-thiadiazole scaffold.
Table 1: Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound/Derivative | Target Pathogen | Efficacy | Reference |
| Tiadinil Metabolite (SV-03) | Tobacco Mosaic Virus (TMV) | Induces systemic resistance | [6] |
| 1,2,3-Thiadiazole-4-carboxamide derivative | Tobacco Mosaic Virus (TMV) | 60% curative activity at 500 µg/mL | [1] |
| N-acyl-N-arylalanine with 1,2,3-thiadiazole | Alternaria brassicicola | 92% effective at 200 µg/mL (in vivo) | [7] |
| Strobilurin with 1,2,3-thiadiazole (Compound 8a) | Sclerotinia sclerotiorum | EC50 = 0.44 µg/mL | [8] |
Table 2: Insecticidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound/Derivative | Target Pest | Efficacy | Reference |
| N-tert-butyl-N,N'-diacylhydrazine derivative | Plutella xylostella | 79% mortality at 200 μg/mL | [2] |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving 1,2,3-thiadiazole derivatives are provided below.
Protocol 1: Synthesis of 1,2,3-Thiadiazole-4-carboxylic acid by Oxidation of this compound
This protocol describes the oxidation of the aldehyde to a carboxylic acid, a key intermediate for the synthesis of many active carboxamide derivatives.
Materials:
-
This compound
-
Potassium dichromate(VI)
-
Dilute sulfuric acid
-
Ethanol
-
Distillation apparatus
-
Reflux apparatus
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of potassium dichromate(VI) solution and dilute sulfuric acid to the flask.
-
Heat the mixture under reflux. The color of the solution will change from orange to green as the oxidation proceeds. Heating under reflux ensures that any unreacted aldehyde is returned to the reaction mixture for complete oxidation.[9]
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Assemble a distillation apparatus and carefully distill the mixture to obtain an aqueous solution of 1,2,3-thiadiazole-4-carboxylic acid.[9]
Protocol 2: Synthesis of a Schiff Base from this compound
This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline derivative)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in absolute ethanol in a round-bottom flask.[10]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[10]
-
Reflux the mixture for several hours (typically 8-10 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
The resulting solid Schiff base is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol).[10]
Protocol 3: Synthesis of 1,2,3-Thiadiazole-4-carboxamides from the corresponding Carboxylic Acid
This protocol details the conversion of a 1,2,3-thiadiazole-4-carboxylic acid to a carboxamide, a common structural motif in fungicides.
Materials:
-
1,2,3-Thiadiazole-4-carboxylic acid (from Protocol 1)
-
Thionyl chloride or oxalyl chloride
-
Substituted amine
-
Anhydrous solvent (e.g., THF, benzene)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Acid Chloride Formation: Convert the 1,2,3-thiadiazole-4-carboxylic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent. The reaction is typically performed at reflux, and the excess reagent is removed by distillation.[7][11]
-
Amidation: In a separate flask, dissolve the desired substituted amine in an anhydrous solvent and add a base such as triethylamine or pyridine.[7]
-
Cool the amine solution in an ice bath and slowly add the freshly prepared 1,2,3-thiadiazole-4-carbonyl chloride.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up by washing with water and saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure 1,2,3-thiadiazole-4-carboxamide.[7]
Mechanism of Action: Systemic Acquired Resistance (SAR)
Certain 1,2,3-thiadiazole derivatives, most notably the commercial fungicide Tiadinil, do not exhibit direct antifungal activity. Instead, they act as plant activators, inducing a state of Systemic Acquired Resistance (SAR).[1] This long-lasting, broad-spectrum resistance is effective against a wide range of pathogens.
The proposed signaling pathway for Tiadinil-induced SAR involves its metabolic conversion within the plant to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[6] SV-03 then triggers the SAR pathway at a point downstream of the key signaling molecule, salicylic acid (SA).[6][12] This leads to the activation of the master regulator protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).[13] Activated NPR1 translocates to the nucleus, where it interacts with TGA transcription factors.[13][14] This complex then binds to the promoters of Pathogenesis-Related (PR) genes, leading to their expression and the establishment of a systemic resistant state in the plant.[14]
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and screening of novel agrochemicals derived from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of potential agrochemicals. The reactivity of the aldehyde functional group allows for straightforward chemical modifications to produce libraries of compounds for biological screening. The proven success of the 1,2,3-thiadiazole scaffold in commercial products, coupled with the potential for discovering novel modes of action such as the induction of Systemic Acquired Resistance, makes this an exciting and fruitful area for continued research and development in the agrochemical industry.
References
- 1. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Interactions of TGA Transcription Factors in the Regulation of Pathogenesis-Related Genes and Disease Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. impactfactor.org [impactfactor.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Scholars@Duke publication: In vivo interaction between NPR1 and transcription factor TGA2 leads to salicylic acid-mediated gene activation in Arabidopsis. [scholars.duke.edu]
- 12. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Characterization of 1,2,3-Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Thiadiazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[1] Their versatile applications in medicinal chemistry and materials science necessitate accurate and thorough structural characterization.[1] This document provides a comprehensive guide to the spectroscopic techniques essential for the elucidation and confirmation of the chemical structures of 1,2,3-thiadiazole derivatives. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to aid researchers in their analytical endeavors.
Spectroscopic Data Summary
The structural confirmation of 1,2,3-thiadiazole derivatives relies on a combination of spectroscopic methods. The following tables summarize typical quantitative data for various derivatives, providing a valuable reference for comparison and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[2] The chemical shifts of protons and carbons in 1,2,3-thiadiazole derivatives are influenced by the nature and position of substituents on the ring.[2]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected 1,2,3-Thiadiazole Derivatives [2]
| Compound | H-4 | H-5 | Other Protons | Solvent |
| 1,2,3-Thiadiazole | 8.52 (d) | 9.15 (d) | - | CDCl₃ |
| 4-Phenyl-1,2,3-thiadiazole | - | 8.89 (s) | 7.28-7.55 (m, 5H, Ar-H) | DMSO-d₆ |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | 2.70 (s, 3H, CH₃) | - | 9.75 (s, 1H, CONH), 4.55 (br s, 2H, NH₂) | DMSO-d₆ |
| (1,2,3-Thiadiazol-5-yl)methanol | ~8.5-9.0 (s) | - | ~4.5-5.0 (s, 2H, -CH₂-), variable (br s, 1H, -OH) | Not Specified |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected 1,2,3-Thiadiazole Derivatives [2][3]
| Compound | C-4 | C-5 | Other Carbons | Solvent |
| 4-Phenyl-1,2,3-thiadiazole | 155.0 | 127.0 | 131.0 (C-ipso), 129.5 (C-meta/para), 129.0 (C-ortho) | Not Specified |
| 4-Aryl-1,2,3-thiadiazoles | 159.56–169.01 | 159.56–169.01 | - | DMSO-d₆ |
Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for 1,2,3-Thiadiazole Derivatives [3]
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment | Sample Phase |
| 4-Phenyl-1,2,3-thiadiazole | ~3100-3000, ~1600, ~1450, ~1070, ~760, ~690 | C-H (aromatic), C=C (aromatic), C=N, C-N, C-S | Not Specified |
| (1,2,3-Thiadiazol-5-yl)methanol | ~3400, ~2900, ~1400, ~1050 | O-H, C-H, C=N, C-O | KBr Pellet |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 1,2,3-thiadiazole derivatives typically exhibit absorption bands corresponding to π→π* transitions.[3] The position of the maximum absorption (λmax) is sensitive to substituents on the thiadiazole ring and the solvent used.[3]
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Selected 1,2,3-Thiadiazole Derivatives [3]
| Compound | λmax (nm) | Solvent |
| 4-Phenyl-1,2,3-thiadiazole | 296 | Not Specified |
| 4,5-dicarbomethoxy-1,2,3-thiadiazole | 266 | Acetonitrile |
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition.[3] A characteristic fragmentation pathway for many 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂).[3][4]
Table 5: Key Fragment Ions (m/z) of Selected 1,2,3-Thiadiazole Derivatives [3]
| Compound | Key Fragment Ions (m/z) | Interpretation | Ionization Method |
| 4-Phenyl-1,2,3-thiadiazole | 162, 134, 104, 77 | [M]⁺, [M-N₂]⁺, [C₇H₄S]⁺, [C₆H₅]⁺ | GC-MS |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the 1,2,3-thiadiazole derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2,3-thiadiazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).[2] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.[3] For derivatives with low solubility, DMSO-d₆ is often a good choice.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.[2] Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.[2] Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[3] A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a good signal.[3]
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[3] Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the 1,2,3-thiadiazole derivative.
Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[3]
-
Acquisition: Record a background spectrum of the empty sample compartment or the pure solvent.[3] Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[3]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions of the 1,2,3-thiadiazole derivative.[3]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 1,2,3-thiadiazole derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).[3] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.[3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]
-
Acquisition: Fill a quartz cuvette with the pure solvent to be used as a reference.[3] Fill a second quartz cuvette with the sample solution.[3] Scan the sample over an appropriate wavelength range, typically from 200 to 400 nm.[3]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the 1,2,3-thiadiazole derivative.[3]
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC), or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[3] High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to determine the elemental composition.[3]
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. A common fragmentation pathway for 1,2,3-thiadiazoles is the loss of N₂.[3][4]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of 1,2,3-thiadiazole derivatives.
Caption: Relationship between spectroscopic techniques and the structural information they provide for 1,2,3-thiadiazole derivatives.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Knoevenagel Condensation of 1,2,3-Thiadiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Knoevenagel condensation reaction involving 1,2,3-thiadiazole-4-carbaldehyde and active methylene compounds. This reaction is a crucial step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The 1,2,3-thiadiazole moiety is a significant pharmacophore, and its derivatives have shown a wide range of biological activities.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base.[1][3] For this compound, this reaction provides an effective route to synthesize 4-vinyl-1,2,3-thiadiazole derivatives.[4]
General Reaction Scheme
The general reaction for the Knoevenagel condensation of this compound with an active methylene compound is depicted below:
Where R is the 1,2,3-thiadiazole ring, and Z1 and Z2 are electron-withdrawing groups (e.g., -CN, -COOR, -COR).
Experimental Protocols
This section details two common protocols for the Knoevenagel condensation of this compound: a conventional heating method and a solvent-free microwave-assisted method.
Protocol 1: Conventional Heating with Piperidine Catalyst
This protocol describes a standard method using a basic catalyst and conventional heating.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol (or Dimethylformamide - DMF)[4]
-
Piperidine (catalyst)[1]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a minimal amount of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the specific reactants.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain the pure 4-vinyl-1,2,3-thiadiazole derivative.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This protocol offers a more environmentally friendly and often faster alternative to conventional heating.[5]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Basic catalyst (e.g., urea (10 mol%), basic alumina, or a few drops of piperidine)[5]
-
Microwave-safe reaction vessel
-
Domestic or laboratory microwave oven
-
Ice-cold water
-
Buchner funnel and filter paper
-
Recrystallization solvent
Procedure:
-
Mixing Reactants: In a microwave-safe vessel, thoroughly mix this compound (1.0 eq), the active methylene compound (1.1 eq), and the catalyst.
-
Microwave Irradiation: Place the vessel in the microwave oven and irradiate at a low to medium power setting (e.g., 180-300 W) for short intervals (e.g., 30-60 seconds). Monitor the reaction progress by TLC between intervals. Total reaction times are typically in the range of 1-5 minutes.[5]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ice-cold water to the vessel to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Purify the product by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes representative examples of Knoevenagel condensation reactions with this compound, showcasing the impact of different active methylene compounds and catalysts on the reaction yield.
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux, 4h | 85 | [4][6] |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 6h | 78 | [4][6] |
| 3 | 2,4-Pentanedione | Piperidine | Ethanol | Reflux, 5h | 72 | [4][6] |
| 4 | Malononitrile | Urea (10 mol%) | Solvent-free | Microwave (180W), 3 min | 89 | [4][5] |
| 5 | Ethyl Cyanoacetate | DBU | Water | Room Temp, 2h | 82 | [7] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound.
Caption: Experimental workflow for Knoevenagel condensation.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - NL [thermofisher.com]
- 4. This compound | 27643-15-8 | Benchchem [benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Hurd-Mori Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully carrying out the Hurd-Mori synthesis of 1,2,3-thiadiazoles. Below you will find troubleshooting guides and frequently asked questions to address common challenges, alongside detailed experimental protocols and data to guide your reaction optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Hurd-Mori synthesis and related reactions.
Q1: My Hurd-Mori reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields are a common issue in the Hurd-Mori synthesis. Here are the key areas to troubleshoot:
-
Purity of Starting Materials: Ensure the hydrazone or semicarbazone starting material is pure and structurally correct. The presence of an active α-methylene group is crucial for the cyclization to occur.
-
Reaction Temperature: Elevated temperatures can lead to the decomposition of the starting material or the 1,2,3-thiadiazole product. It is often beneficial to run the reaction at low temperatures (e.g., 0 °C to room temperature) and monitor progress carefully.
-
Nature of N-Protecting Group: For substrates containing a nitrogenous heterocycle, the choice of the N-protecting group is critical. Electron-withdrawing groups, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups like alkyl groups.[1][2][3]
-
Reagent Stoichiometry and Addition: Ensure the correct stoichiometry of thionyl chloride is used. Slow, dropwise addition of thionyl chloride to a cooled suspension of the hydrazone can prevent side reactions and improve yields.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: A known side product in the Hurd-Mori synthesis, particularly with certain substrates like 2-[(ethoxycarbonyl)hydrazono]propionic acid, is the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione. To minimize the formation of this and other byproducts:
-
Optimize Reaction Conditions: Modifying the solvent and temperature can help favor the desired 1,2,3-thiadiazole formation.
-
Purification: Careful purification by column chromatography is often effective in separating the desired product from byproducts.
Q3: Are there safer or more efficient alternatives to using thionyl chloride?
A3: Yes, due to the hazardous nature of thionyl chloride, several alternative methods have been developed. A notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) under metal-free conditions.[4] Another approach utilizes an iodine/DMSO catalytic system.[5]
Q4: How can I best purify my 1,2,3-thiadiazole product?
A4: The most common methods for purifying 1,2,3-thiadiazoles are column chromatography on silica gel and recrystallization. It is important to maintain neutral conditions during workup and purification, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the Hurd-Mori synthesis, providing a comparative look at the impact of different substrates and reaction conditions on product yield.
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][5][6]thiadiazole Synthesis [1]
| Entry | Substrate (N-Protecting Group) | Reagents | Solvent | Temperature | Yield (%) |
| 1 | N-Benzyl protected pyrrolidinone hydrazone | SOCl₂ | CHCl₃ | Reflux | 25 |
| 2 | N-Methyl protected pyrrolidinone hydrazone | SOCl₂ | CHCl₃ | Reflux | 15 |
| 3 | N-Carbamate protected pyrrolidinone hydrazone | SOCl₂ | CH₂Cl₂ | Cooled | 94 |
Table 2: Synthesis of 4-Aryl-1,2,3-thiadiazoles via an Improved One-Pot Method [5]
| Entry | Aryl Ketone | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | TsNHNH₂, S₈, I₂ | DMSO | 5 | 85 |
| 2 | 4-Methylacetophenone | TsNHNH₂, S₈, I₂ | DMSO | 5 | 89 |
| 3 | 4-Methoxyacetophenone | TsNHNH₂, S₈, I₂ | DMSO | 5 | 92 |
| 4 | 4-Chloroacetophenone | TsNHNH₂, S₈, I₂ | DMSO | 5 | 82 |
| 5 | 4-Nitroacetophenone | TsNHNH₂, S₈, I₂ | DMSO | 5 | 75 |
Experimental Protocols
Below are detailed methodologies for key experiments related to the Hurd-Mori synthesis.
Protocol 1: General Procedure for the Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Formation of the Semicarbazone:
-
Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter the precipitated semicarbazone. Wash the solid with cold water and dry under vacuum.
-
-
Cyclization to the 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of Pyrrolo[2,3-d][1][5][6]thiadiazole-6-carboxylates with an Electron-Withdrawing Protecting Group [1]
-
Hydrazone Formation:
-
To a solution of the N-carbamate protected pyrrolidinone thiolactam (1.0 eq) in dichloromethane (CH₂Cl₂), add ethyl carbazate (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
-
Hurd-Mori Cyclization:
-
Suspend the crude hydrazone (1.0 eq) in CH₂Cl₂ and cool to 0 °C.
-
Add thionyl chloride (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate it.
-
Purify the residue by recrystallization from ethyl acetate to afford the desired product in high yield (94%).[1]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the Hurd-Mori synthesis.
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for addressing low yields in the Hurd-Mori synthesis.
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3-Thiadiazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1,2,3-thiadiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. A significant impurity to be aware of is the corresponding carboxylic acid, 1,2,3-thiadiazole-4-carboxylic acid, which forms upon oxidation of the aldehyde group.[1] Residual solvents from the reaction and workup are also common.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a mixture of impurities, while recrystallization is excellent for obtaining highly pure crystalline material, especially if the crude product is already of reasonable purity.
Q3: Is this compound stable during purification?
A3: this compound can be sensitive to certain conditions. The 1,2,3-thiadiazole ring can be unstable at high temperatures and in the presence of strong bases. The aldehyde functional group is susceptible to oxidation, especially when exposed to air for extended periods. On silica gel, which is slightly acidic, sensitive aldehydes can sometimes degrade; this can often be mitigated by using a neutralized silica gel or by running the chromatography in a timely manner.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[1] By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the desired product from impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by gentle heating or under reduced pressure and allow to cool again.[2]- Scratch the inside of the flask with a glass rod to induce crystallization.[2]- Add a seed crystal of pure this compound.[2] |
| Product "oils out" instead of forming crystals. | - The compound is precipitating at a temperature above its melting point.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]- Consider purifying by column chromatography first to remove a larger portion of the impurities. |
| Low recovery of pure product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during a hot filtration step. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Crystals are colored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping spots on TLC). | - The solvent system (eluent) is not optimal. | - Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (aim for an Rf of 0.2-0.4 for the product).[4] |
| Streaking of the product on the TLC plate and column. | - The compound may be acidic or basic and interacting strongly with the silica gel.- The compound is degrading on the silica gel. | - Add a small amount (0.1-1%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. Given the potential for aldehyde degradation on acidic silica, neutralizing with triethylamine is a good first approach.[5] |
| The product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The product elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the desired product an Rf value between 0.2 and 0.4. A common starting point is a 4:1 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting with the determined solvent system, starting with a less polar composition (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 4:1, then 2:1 hexane:ethyl acetate) if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of this compound by recrystallization from ethanol.[3]
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Column Chromatography | 75-85% | >98% | 70-85% | Effective for removing a wide range of impurities. |
| Recrystallization | >90% | >99% | 80-95% | Best for final polishing of already relatively pure material. |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow for troubleshooting common purification issues.
References
Technical Support Center: Optimizing 4-Substituted-1,2,3-Thiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 4-substituted-1,2,3-thiadiazole synthesis. The guide is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 4-substituted-1,2,3-thiadiazoles?
A1: The two most common and versatile methods for the synthesis of 4-substituted-1,2,3-thiadiazoles are the Hurd-Mori synthesis and the Wolff rearrangement.
-
Hurd-Mori Synthesis: This is a widely used method involving the cyclization of an α-methylene-containing hydrazone with thionyl chloride (SOCl₂).[1]
-
Wolff Rearrangement: This method involves the rearrangement of an α-diazothiocarbonyl compound to form a thioketene intermediate, which can then cyclize.[2]
Q2: I am experiencing very low yields with my Hurd-Mori synthesis. What are the likely causes?
A2: Low yields in the Hurd-Mori synthesis can be attributed to several factors:
-
Inactive Starting Hydrazone: The reaction requires a hydrazone with an active α-methylene group. If this group is absent or sterically hindered, the reaction will not proceed efficiently.
-
Substituent Effects: The electronic nature of the substituents on the starting material plays a critical role. Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion.[1]
-
Reagent Quality: The purity and reactivity of thionyl chloride are crucial. It is highly sensitive to moisture and can decompose over time, leading to reduced efficacy. Using freshly distilled or a new bottle of thionyl chloride is recommended.[1]
-
Reaction Conditions: Temperature control is critical. The reaction is often initiated at low temperatures and then allowed to warm or refluxed. The optimal temperature profile is substrate-dependent, and excessive heat can lead to decomposition of the product or starting materials.[1]
Q3: Are there safer or more efficient alternatives to thionyl chloride for the Hurd-Mori synthesis?
A3: Yes, several milder and often more environmentally friendly alternatives to thionyl chloride have been developed. A notable example is the use of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI). This metal-free system can lead to improved yields in some cases.[3]
Q4: How can I minimize the formation of side products during the synthesis?
A4: Side product formation can often be minimized by carefully controlling the reaction conditions. Monitoring the reaction progress using thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. Additionally, ensuring the purity of starting materials and reagents can significantly reduce unwanted side reactions.
Q5: What are the best practices for purifying 4-substituted-1,2,3-thiadiazoles?
A5: Purification is typically achieved through column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization is crucial and depends on the specific derivative's polarity. It is important to avoid harsh acidic or basic conditions during the workup and purification, as the 1,2,3-thiadiazole ring can be sensitive to such conditions.[3]
Troubleshooting Guides
Issue: Low or No Product Yield in Hurd-Mori Synthesis
| Possible Cause | Troubleshooting Step |
| Inactive Hydrazone | Confirm the presence of an active α-methylene group in your starting hydrazone. Consider using an N-acyl or N-tosyl hydrazone to increase reactivity. |
| Poor Reagent Quality | Use freshly distilled or a new bottle of thionyl chloride. Ensure all solvents are anhydrous, as thionyl chloride reacts violently with water.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature or reflux. Monitor the reaction by TLC to find the optimal temperature profile for your specific substrate. |
| Incorrect Stoichiometry | An excess of thionyl chloride is often used, but a large excess may lead to side reactions. Experiment with varying the molar ratio of thionyl chloride to the hydrazone. |
| Electron-Donating Groups | If your substrate contains strong electron-donating groups, consider modifying the synthetic strategy or using an alternative method, as these groups can disfavor the cyclization.[1] |
Issue: Difficulty with Wolff Rearrangement
| Possible Cause | Troubleshooting Step |
| Decomposition of Diazo Compound | α-diazothiocarbonyl compounds can be unstable. Prepare them fresh and use them immediately. Avoid exposure to strong acids, bases, and light. |
| Inefficient Rearrangement | The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst (e.g., silver oxide). If thermal conditions are not effective or lead to decomposition, consider photochemical induction at a lower temperature.[2] |
| Side Reactions of Thioketene | The thioketene intermediate is highly reactive. Ensure the cyclization conditions are optimized to favor the formation of the desired 1,2,3-thiadiazole over polymerization or other side reactions. |
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][3]thiadiazole Synthesis via Hurd-Mori Reaction
| Entry | N-Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| 1 | Benzyl (electron-donating) | Thionyl chloride, Chloroform | 25 | [4] |
| 2 | Methyl (electron-donating) | Thionyl chloride, Chloroform | 15 | [4] |
| 3 | Methyl carbamate (electron-withdrawing) | Thionyl chloride, Dichloromethane, 0 °C to rt | 94 | [4] |
Table 2: Yields of 4-Aryl-1,2,3-thiadiazoles via an Improved Hurd-Mori Approach (N-Tosylhydrazone and Sulfur)
| Entry | Starting Ketone | Product | Yield (%) | Reference |
| 1 | Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 91 | [5] |
| 2 | 4-Methylacetophenone | 4-(p-Tolyl)-1,2,3-thiadiazole | 95 | [5] |
| 3 | 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 98 | [5] |
| 4 | 4-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 85 | [5] |
| 5 | 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 88 | [5] |
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of a 4-Substituted-1,2,3-thiadiazole
-
Preparation of the Semicarbazone:
-
Dissolve the starting ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium acetate (1.5 eq), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash the solid with cold water and dry thoroughly.
-
-
Cyclization to the 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in an excess of thionyl chloride (5-10 eq) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-1,2,3-thiadiazole.[6]
-
Protocol 2: General Wolff Rearrangement for Heterocyclic Synthesis (Adapted for Thiadiazoles)
Note: This is a general protocol and may require optimization for specific α-diazothiocarbonyl substrates.
-
Preparation of the α-Diazothiocarbonyl Compound:
-
Synthesize the α-diazothiocarbonyl precursor through established methods, such as diazo transfer reactions onto a suitable thiocarbonyl compound. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
-
Wolff Rearrangement and Cyclization:
-
Dissolve the α-diazothiocarbonyl compound in an inert, anhydrous solvent (e.g., toluene, THF).
-
Thermal Conditions: Heat the solution to reflux until the starting material is consumed (monitor by TLC).
-
Photochemical Conditions: Irradiate the solution with a suitable UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., 0 °C or room temperature) until the reaction is complete.
-
Catalytic Conditions: Add a catalytic amount of a metal catalyst, such as silver oxide (Ag₂O), to the solution and stir at room temperature or with gentle heating.
-
Upon completion of the rearrangement to the thioketene and subsequent cyclization, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Generalized mechanism of the Wolff rearrangement for thiadiazole synthesis.
Caption: Troubleshooting logic for low yield in 4-substituted-1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,3-Thiadiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-thiadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,3-thiadiazoles, with a focus on managing and mitigating side reactions.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
A low yield is one of the most frequent challenges in 1,2,3-thiadiazole synthesis. The following decision tree can help diagnose and resolve the underlying cause.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
Issue 2: Formation of an Unexpected Side Product
The appearance of an unknown spot on a TLC plate or an unexpected peak in your analytical data indicates the formation of a side product.
-
Identification: The formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid.[1] Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be used to characterize the unknown compound. A literature search for known side products of your specific reaction is also recommended.[1]
-
Mitigation:
Below is a diagram illustrating the competing pathways in the Hurd-Mori synthesis that can lead to the desired 1,2,3-thiadiazole or the 1,3,4-oxadiazine-2,6(3H)-dione side product.
Caption: Competing cyclization pathways in Hurd-Mori synthesis.
Issue 3: Wolff Rearrangement as a Competing Reaction
In syntheses that proceed through an α-diazo ketone intermediate, the Wolff rearrangement can be a significant side reaction, leading to the formation of a ketene, which is then trapped by a nucleophile to form a carboxylic acid derivative.
-
Identification: The presence of a carboxylic acid, ester, or amide derivative corresponding to a one-carbon homologation of a fragment of your starting material may indicate a Wolff rearrangement has occurred.
-
Mitigation: The choice of reaction conditions (thermal, photochemical, or metal-catalyzed) can influence the extent of the Wolff rearrangement.[2] Silver (I) catalysts are often used to promote the desired reaction and minimize side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: My Hurd-Mori reaction is failing, what are the most common reasons?
A1: The most common reasons for failure in a Hurd-Mori reaction are:
-
Absence of an α-methylene group: The starting hydrazone must possess an α-methylene group for the cyclization to occur.
-
Poor quality of thionyl chloride: Thionyl chloride is sensitive to moisture and can decompose. Using a fresh or distilled bottle is recommended.
-
Inappropriate electronic effects: Substrates with electron-donating groups on the aromatic ring often give poor yields, whereas those with electron-withdrawing groups tend to react more efficiently.
-
Suboptimal temperature: The reaction often requires careful temperature control. High temperatures can lead to decomposition.
Q2: Are there safer or more environmentally friendly alternatives to thionyl chloride?
A2: Yes, several alternatives to the hazardous and moisture-sensitive thionyl chloride have been developed. A prominent and effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO.[1][4] These methods are often milder and can lead to improved yields.[5]
Q3: How does the N-protecting group on a heterocyclic starting material affect the yield?
A3: For substrates containing a nitrogenous heterocycle, the nature of the N-protecting group is critical. Electron-withdrawing protecting groups, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups like benzyl.[1]
Q4: What are the best practices for purifying 1,2,3-thiadiazoles?
A4: Purification is typically achieved through column chromatography on silica gel or recrystallization.[1] It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases, which can lead to decomposition.[1]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][6][7]thiadiazole Synthesis via Hurd-Mori Reaction
| Entry | N-Protecting Group | Electronic Effect | Reaction Conditions | Yield (%) |
| 1 | Benzyl | Electron-donating | Thionyl chloride, Chloroform, Reflux | 25 |
| 2 | Methyl Carbamate | Electron-withdrawing | Thionyl chloride, Chloroform, Reflux | 94 |
Table 2: Yields of Substituted 1,2,3-Thiadiazoles via an Improved Hurd-Mori Approach (N-tosylhydrazones with elemental sulfur and TBAI)
| Entry | Substituent on Aryl Ring | Yield (%) |
| 1 | 4-Methyl | 85 |
| 2 | 4-Methoxy | 82 |
| 3 | 4-Chloro | 92 |
| 4 | 4-Nitro | 98 |
| 5 | 2-Naphthyl | 88 |
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for the Hurd-Mori synthesis.
This protocol offers a milder alternative to the traditional Hurd-Mori synthesis.
-
Reaction Setup: In a round-bottom flask, combine the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.) in a suitable solvent such as DMF or DMSO.
-
Reaction Progression: Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Wolff-Rearrangement [organic-chemistry.org]
- 3. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Synthesis of Substituted 1,2,3-Thiadiazoles
Welcome to the Technical Support Center for 1,2,3-Thiadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of substituted 1,2,3-thiadiazoles. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing direct advice to resolve them.
Issue 1: My Hurd-Mori reaction with an unsymmetrical ketone is producing a mixture of 4- and 5-substituted 1,2,3-thiadiazole regioisomers. How can I control the regioselectivity?
Answer: This is a common challenge in the Hurd-Mori synthesis. The regioselectivity is primarily governed by the electronic and steric properties of the substituents on the unsymmetrical ketone precursor. The reaction proceeds via the formation of a hydrazone, and the subsequent cyclization with thionyl chloride is influenced by the stability of the intermediate vinyl diazo species.
-
Electronic Effects: Electron-withdrawing groups (EWGs) tend to stabilize an adjacent carbanion, favoring the formation of the thiadiazole where the substituent is at the 5-position. Conversely, electron-donating groups (EDGs) can favor the formation of the 4-substituted regioisomer.
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Steric Hindrance: Bulky substituents will generally direct the cyclization to form the less sterically hindered product. If a large group is present, the 5-substituted isomer is often favored as it places the bulky group further from the thiadiazole ring nitrogen.
Troubleshooting Steps:
-
Analyze Your Substrate: Identify the electronic (EWG vs. EDG) and steric (bulky vs. small) nature of the substituents on your unsymmetrical ketone. This will help predict the likely major regioisomer.
-
Modify the Substrate: If possible, consider modifying the substituents to enhance the electronic or steric bias towards your desired regioisomer. For instance, introducing a bulky protecting group could steer the reaction.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may increase the selectivity by favoring the kinetically controlled product.
-
Solvent: While less documented for its effect on regioselectivity, solvent polarity can influence reaction pathways. Experimenting with different anhydrous, non-protic solvents like THF, DCM, or toluene might be beneficial.
-
-
Consider Alternative Methods: If controlling the regioselectivity of the Hurd-Mori reaction proves difficult, modern catalytic methods often provide superior control.
Issue 2: I want to synthesize a 4-aryl-1,2,3-thiadiazole with high regioselectivity. Which method should I choose?
Answer: For the regioselective synthesis of 4-aryl-1,2,3-thiadiazoles, modern catalytic methods are generally superior to the classical Hurd-Mori reaction. A highly effective and recommended method is the tetrabutylammonium iodide (TBAI)-catalyzed reaction of N-tosylhydrazones with elemental sulfur.[1][2][3][4] This approach offers high yields and excellent regioselectivity for the 4-aryl isomer under metal-free conditions.[1][2][3][4]
This method proceeds via the reaction of an N-tosylhydrazone derived from an aryl methyl ketone with elemental sulfur, catalyzed by TBAI. The reaction is typically high-yielding and selective for the 4-aryl-1,2,3-thiadiazole.
Issue 3: My attempts to synthesize 5-alkyl-1,2,3-thiadiazoles are resulting in low yields and regioisomeric mixtures.
Answer: The synthesis of 5-alkyl-1,2,3-thiadiazoles can be challenging due to the electronic nature of alkyl groups. However, certain strategies can favor the formation of the 5-alkyl isomer.
Troubleshooting and Optimization:
-
Starting Material Selection: Begin with a methyl ketone that has an electron-withdrawing group on the other alpha-carbon. This will strongly bias the cyclization towards the desired 5-alkyl product in a Hurd-Mori type synthesis.
-
Alternative Sulfur Source: Instead of thionyl chloride, consider using a combination of iodine and elemental sulfur with N-tosylhydrazones in DMSO. This has been shown to be effective for a range of substituted thiadiazoles.[5]
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Photocatalytic Methods: Recent advancements in photocatalysis have enabled the regioselective synthesis of substituted 1,2,3-thiadiazoles. These methods often operate under mild conditions and can offer different regioselectivity profiles compared to traditional methods.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted 1,2,3-thiadiazoles?
A1: The primary synthetic routes include:
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Hurd-Mori Reaction: This is the most classical and widely used method, involving the cyclization of hydrazones (often derived from ketones and hydrazine or its derivatives) with thionyl chloride.[1][6]
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Pechmann Synthesis: This involves the 1,3-dipolar cycloaddition of diazo compounds with isothiocyanates. The regioselectivity can be an issue depending on the substrates.
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Modern Catalytic Methods: These include reactions catalyzed by transition metals (e.g., Rh(I)) or reagents like TBAI, often using N-tosylhydrazones and a sulfur source.[1][2][4][7][8] These methods frequently offer milder conditions and improved regioselectivity.[1][2][4][7][8]
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Photocatalysis: Visible-light-mediated syntheses have emerged as a green and efficient way to produce 1,2,3-thiadiazoles with good regiocontrol.[1][3]
Q2: How do electronic and steric effects influence regioselectivity in the Hurd-Mori reaction?
A2: In the Hurd-Mori reaction of an unsymmetrical ketone, the first step is the formation of a hydrazone. The subsequent cyclization with thionyl chloride involves the formation of a key intermediate. The regioselectivity is determined by which of the two α-carbons to the original carbonyl group becomes C4 and which becomes C5 of the thiadiazole ring.
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Electronic Effects: An electron-withdrawing group (EWG) at one α-position will favor the formation of an adjacent carbanion, leading to this carbon becoming C5 of the ring. Conversely, an electron-donating group (EDG) will favor substitution at the C4 position.
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Steric Effects: A bulky substituent will sterically disfavor being at the C4 position, which is closer to the ring nitrogens. Therefore, a larger group will tend to direct the synthesis towards the 5-substituted isomer.
Q3: Are there any general guidelines for choosing a synthetic method to achieve a specific regioisomer?
A3: Yes, here are some general recommendations:
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For 5-substituted-1,2,3-thiadiazoles: The Hurd-Mori reaction can be effective if the substrate is appropriately designed with strong electronic or steric directing groups.
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For complex substitution patterns: Rh(I)-catalyzed annulation reactions of 1,2,3-thiadiazoles with alkynes can provide access to highly substituted thiophenes, and the regioselectivity can be predicted based on the electronic and steric properties of the alkyne substituent.[7][8]
Q4: How can I confirm the regiochemistry of my substituted 1,2,3-thiadiazole?
A4: The most definitive method for structure elucidation, including regiochemistry, is single-crystal X-ray diffraction. However, this is not always feasible. Spectroscopic methods are essential:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the ring protons and carbons are sensitive to the substitution pattern. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide crucial connectivity information to distinguish between regioisomers.
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Mass Spectrometry (MS): While MS will confirm the molecular weight of the product, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.
Data Presentation
Table 1: Comparison of Yields for Substituted 1,2,3-Thiadiazoles Using Modern Synthetic Methods
This table summarizes typical yields for various substituted 1,2,3-thiadiazoles synthesized via improved, milder protocols.
| Method | Precursors | Catalyst/Conditions | Substituent Type | Yield Range (%) |
| TBAI-Catalyzed[1][2][3][4] | N-Tosylhydrazones + Sulfur | TBAI, Metal-Free | Aryl | 44-98 |
| Iodine-Catalyzed[5] | N-Tosylhydrazones + Sulfur | I₂ in DMSO | Aryl | 70-97 |
| I₂/CuCl₂ Promoted[3] | Ketones + Tosylhydrazide + KSCN | I₂/CuCl₂ | Aryl | 71-89 |
| I₂/CuCl₂ Promoted[3] | Ketones + Tosylhydrazide + KSCN | I₂/CuCl₂ | Alkyl | 48-74 |
| Electrochemical[1] | N-Tosylhydrazones + Sulfur | Metal- & Oxidant-Free | Aryl (with EDG) | Up to 85 |
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of a 1,2,3-Thiadiazole Derivative [1]
1. Preparation of Semicarbazone:
-
Dissolve the ketone (1.0 eq.) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.
-
Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting ketone by TLC.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.
2. Cyclization with Thionyl Chloride:
-
To a flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq.).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Add the dry semicarbazone portion-wise over 30 minutes with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the completion of the reaction.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-thiadiazole.
1. Reaction Setup:
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).
-
Add a suitable solvent such as dimethylacetamide (DMAC).
2. Reaction Execution:
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis.
Caption: Factors influencing regioselectivity in Hurd-Mori synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
stability of 1,2,3-thiadiazole-4-carbaldehyde in acidic vs. basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole-4-carbaldehyde. The information focuses on the stability of the compound in acidic versus basic media, offering insights into potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive molecule. Its stability is significantly influenced by the pH of the medium. The primary sources of instability are the 1,2,3-thiadiazole ring, which is susceptible to cleavage under basic conditions, and the aldehyde group, which can undergo various reactions.
Q2: Is this compound more stable in acidic or basic media?
A2: Based on available chemical literature, this compound is significantly more stable in acidic to neutral media than in basic media. The 1,2,3-thiadiazole ring is known to be labile and can undergo ring-opening reactions in the presence of bases.
Q3: What happens to this compound in basic media?
A3: In the presence of a base, the 1,2,3-thiadiazole ring can undergo cleavage, leading to the evolution of nitrogen gas and the formation of an alkynethiolate intermediate.[1][2] This is a significant degradation pathway that can lead to complete loss of the starting material. Even mild basic conditions can promote decomposition of aryl-substituted 1,2,3-thiadiazoles.
Q4: What are the potential stability issues in acidic media?
A4: While generally more stable in acidic conditions, there are potential concerns. The aldehyde functional group is susceptible to reactions such as oxidation to the corresponding carboxylic acid.[3] Under very strong acidic conditions, such as in concentrated sulfuric acid, decomposition of the thiadiazole ring has been reported.[3] The acidity of the reaction medium can also affect the stability of other acid-labile functional groups that may be present in derivatives of the molecule.
Q5: How should I store solutions of this compound?
A5: For short-term storage, solutions should be kept in a neutral or slightly acidic buffer at low temperatures. Avoid basic buffers. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.
Troubleshooting Guides
Problem 1: Rapid disappearance of the starting material during a reaction in basic media.
-
Possible Cause: Base-catalyzed degradation of the 1,2,3-thiadiazole ring.
-
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor and control the pH of your reaction mixture. If possible, use the mildest basic conditions that still allow for the desired reaction to proceed.
-
Alternative Reagents: Consider using non-basic or sterically hindered non-nucleophilic bases if applicable to your reaction.
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Reduced Reaction Time and Temperature: Minimize the exposure of the compound to basic conditions by reducing the reaction time and temperature. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the product is formed.
-
Protecting Groups: If the aldehyde is not the reactive site, consider protecting it before subjecting the molecule to basic conditions, although the primary instability lies in the ring itself.
-
Problem 2: Formation of an unexpected carboxylic acid impurity in the reaction mixture.
-
Possible Cause: Oxidation of the aldehyde group.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Solvent Purity: Ensure that the solvents used are free of peroxides and other oxidizing impurities.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the desired reaction must be verified.
-
Problem 3: Low or no yield in reactions conducted in strongly acidic media.
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Possible Cause: Acid-catalyzed decomposition of the 1,2,3-thiadiazole ring.
-
Troubleshooting Steps:
-
Acid Concentration: Use the lowest possible concentration of acid that effectively catalyzes the desired reaction.
-
Choice of Acid: Consider using a milder acid. For example, if a strong mineral acid is causing decomposition, a weaker organic acid might be a suitable alternative.
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Temperature Control: Run the reaction at the lowest possible temperature to slow down the rate of decomposition.
-
Data on Stability
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics (e.g., half-life) of this compound at various pH values. The information available is largely qualitative, indicating a pronounced instability in basic media. Researchers are encouraged to perform preliminary stability studies under their specific experimental conditions.
Table 1: Summary of Qualitative Stability of this compound
| Medium | Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic (pH < 7) | Generally Stable | Oxidation of the aldehyde group (especially under oxidizing conditions). Ring decomposition under harsh conditions. | 1,2,3-Thiadiazole-4-carboxylic acid, ring-opened products. |
| Neutral (pH ≈ 7) | Moderately Stable | Slow oxidation of the aldehyde group may occur. | 1,2,3-Thiadiazole-4-carboxylic acid. |
| Basic (pH > 7) | Unstable | Cleavage of the 1,2,3-thiadiazole ring. | Alkynethiolate, Nitrogen gas. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
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Sodium hydroxide (0.1 M)
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HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
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To a vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
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Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile:water gradient, UV detection at an appropriate wavelength).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
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Plot the percentage of the remaining this compound against time for both acidic and basic conditions.
-
Determine the degradation rate and half-life under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways under different pH conditions.
References
preventing decomposition of 1,2,3-thiadiazole ring during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the 1,2,3-thiadiazole ring system. This guide provides troubleshooting advice and frequently asked questions to help you prevent the decomposition of this versatile heterocycle during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 1,2,3-thiadiazole ring decomposition?
A1: The 1,2,3-thiadiazole ring is susceptible to decomposition under several conditions, primarily due to the facile extrusion of molecular nitrogen (N₂), a thermodynamically favorable process.[1] The main triggers for decomposition are:
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Thermal Stress: Elevated temperatures, generally above 200 °C, can induce the elimination of nitrogen.[1]
-
Photochemical Energy: Exposure to ultraviolet (UV) light can also lead to the expulsion of N₂.[1]
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Basic Conditions: The ring is particularly sensitive to strong bases, such as organolithium reagents, which can cause ring cleavage. Even milder basic conditions can lead to decomposition, especially for aryl-substituted 1,2,3-thiadiazoles.
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Oxidative and Reductive Processes: Certain oxidizing and reducing agents can also compromise the integrity of the ring.
Q2: How do substituents on the 1,2,3-thiadiazole ring affect its stability?
A2: The electronic nature of the substituents significantly influences the stability of the 1,2,3-thiadiazole ring.
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Electron-withdrawing groups (e.g., carboxylates, nitro groups) generally increase the thermal stability of the ring.[2] In the context of the Hurd-Mori synthesis, electron-withdrawing groups on the precursor hydrazone often lead to higher yields of the corresponding 1,2,3-thiadiazole.
-
Electron-donating groups (e.g., alkyl, amino groups) can decrease the stability of the ring, particularly under basic conditions, leading to increased rates of decomposition.[3]
Q3: What are the common byproducts of 1,2,3-thiadiazole decomposition?
A3: The decomposition of 1,2,3-thiadiazoles, both thermally and photochemically, primarily proceeds through the formation of highly reactive intermediates. The initial loss of nitrogen gas (N₂) generates a transient thiirene intermediate. This unstable three-membered ring rapidly rearranges to a more stable thioketene .[1] These reactive species can then undergo various subsequent reactions, such as dimerization, to form a complex mixture of final products.[4] Under basic conditions, the ring cleavage leads to the formation of alkynylthiolates .
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of 1,2,3-thiadiazoles.
Low Yield in Hurd-Mori Synthesis
The Hurd-Mori reaction, which utilizes thionyl chloride (SOCl₂) to cyclize a hydrazone with an α-methylene group, is a cornerstone for 1,2,3-thiadiazole synthesis.[5] However, low yields are a frequent issue.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction with thionyl chloride is often exothermic. High temperatures can lead to the decomposition of both the starting material and the product. Recommendation: Add thionyl chloride dropwise at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating, while monitoring the progress by TLC.[6] |
| Moisture Contamination | Thionyl chloride reacts violently with water. Any moisture will consume the reagent and reduce the yield. Recommendation: Ensure all glassware is thoroughly oven-dried and use anhydrous solvents.[6] |
| Impure Starting Materials | The purity of the starting ketone and hydrazide is critical for the efficient formation of the hydrazone intermediate. Recommendation: Recrystallize or distill the starting materials if their purity is in doubt. The intermediate hydrazone can also be isolated and purified before the cyclization step.[6] |
| Unfavorable Electronic Effects | Strong electron-donating groups on the starting hydrazone can disfavor the cyclization and promote decomposition. Recommendation: If possible, modify the substrate to include an electron-withdrawing group. For instance, using a methyl carbamate as an N-protecting group on a pyrrolidine precursor has been shown to give superior yields compared to electron-donating alkyl groups. |
| Incomplete Reaction | The reaction may not have gone to completion. Recommendation: Increase the molar excess of thionyl chloride and monitor the reaction by TLC to determine the optimal reaction time. |
Product Decomposition During Work-up or Purification
The 1,2,3-thiadiazole ring can be sensitive to the conditions used during product isolation and purification.
| Possible Cause | Suggested Solution |
| Basic Work-up Conditions | Aryl-substituted 1,2,3-thiadiazoles are particularly prone to decomposition under basic conditions. Recommendation: Avoid basic washes (e.g., sodium bicarbonate solution) if possible. If a wash is necessary, use a very dilute and cold solution and minimize the contact time. |
| Harsh Purification Conditions | Strong acidic or basic conditions during chromatography can lead to product degradation. Recommendation: Use neutral purification methods, such as column chromatography on silica gel with a neutral eluent system (e.g., hexane/ethyl acetate). |
| Thermal Stress during Solvent Removal | Excessive heat during solvent evaporation can cause thermal decomposition. Recommendation: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at or below room temperature). |
Quantitative Data on 1,2,3-Thiadiazole Stability
The following tables summarize quantitative data on the stability of the 1,2,3-thiadiazole ring under different conditions.
Table 1: Influence of Reaction Conditions on the Yield of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Synthesis
| Reaction Conditions | Yield (%) | Reference |
| Thionyl chloride, room temperature | Good to Excellent | [3][7] |
| TBAI-catalyzed reaction with N-tosylhydrazone and sulfur | 44-98 | [3] |
| Iodine/DMSO-catalyzed cyclization of N-tosylhydrazone with sulfur | Moderate to Excellent | [8][9] |
| NH₄I-catalyzed cyclization of N-tosylhydrazone with sulfur | Good to Excellent | [8] |
Table 2: Thermal Decomposition Temperatures of Substituted 1,2,3-Thiadiazole Derivatives
| Substituent(s) | Decomposition Temperature (°C) | Reference |
| 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 250 | [1] |
| 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 275 | [1] |
| 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 270 | [1] |
| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 205 | [1] |
| 4-(2-Naphthyl)-1,2,3-thiadiazole (Predicted) | 200 - 280 | [10] |
Note: The data for the triazole derivatives includes a 1,3,4-thiadiazole ring, which may influence the overall thermal stability.[1]
Experimental Protocols
Optimized Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol is optimized to maximize yield and minimize decomposition.
Step 1: Formation of Acetophenone Semicarbazone
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.083 mol) of acetophenone in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 9.3 g (0.083 mol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.
-
Add the semicarbazide solution to the stirred acetophenone solution.
-
Heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the acetophenone semicarbazone in a desiccator. The expected yield is approximately 13-14 g.[6]
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place 10.0 g (0.056 mol) of the dry acetophenone semicarbazone.
-
Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL (0.20 mol) of thionyl chloride dropwise from the dropping funnel over 30 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto 100 g of crushed ice in a beaker.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (quickly and with caution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).[6]
Visualizing Decomposition Pathways
The following diagrams illustrate the key decomposition pathways of the 1,2,3-thiadiazole ring.
Caption: Thermal decomposition pathway of the 1,2,3-thiadiazole ring.
Caption: Photochemical decomposition pathway of the 1,2,3-thiadiazole ring.
Caption: Base-catalyzed decomposition of a 1,2,3-thiadiazole unsubstituted at the 5-position.
References
- 1. benchchem.com [benchchem.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 4. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
troubleshooting low conversion rates in thiadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during thiadiazole synthesis.
Troubleshooting Guide
Low conversion rates in thiadiazole synthesis can be attributed to a variety of factors, from reagent purity to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in heterocyclic synthesis often stem from a few key areas. A systematic evaluation of your experimental setup and conditions is the most effective way to troubleshoot.[1] Key factors to consider include:
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or inhibit the desired transformation, resulting in lower yields. It is crucial to use reagents and solvents of appropriate purity and to ensure that solvents are anhydrous when necessary.[1]
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that significantly influence the reaction outcome.[1] It is advisable to conduct small-scale optimization experiments to determine the ideal conditions for your specific substrate.
-
Atmospheric Moisture and Oxygen: Certain reactions in organic synthesis are sensitive to air and moisture. If your synthesis is susceptible to these factors, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is essential.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and consequently, lower yields. Ensure that the stirring is vigorous enough for the scale and viscosity of your reaction.[1]
-
Product Decomposition: The desired thiadiazole product might be unstable under the reaction or workup conditions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you detect any product degradation over time.[1]
Below is a logical workflow to diagnose the cause of low conversion rates:
References
effect of electron-withdrawing groups on Hurd-Mori reaction yield
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Hurd-Mori reaction, with a specific focus on the impact of electron-withdrawing groups on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the Hurd-Mori reaction?
A1: The Hurd-Mori reaction is a chemical synthesis method that produces 1,2,3-thiadiazoles from the reaction of hydrazone derivatives, which have an N-acyl or N-tosyl group, with thionyl chloride (SOCl₂).[1] An analogous reaction can be used to synthesize 1,2,3-selenadiazoles by substituting selenium dioxide for thionyl chloride.[1]
Q2: How do electron-withdrawing groups on a nitrogen precursor influence the Hurd-Mori reaction yield?
A2: The presence of an electron-withdrawing group on the nitrogen atom of the precursor is crucial for a successful cyclization and significantly improves the reaction yield.[2] Conversely, electron-donating groups, such as alkyl groups, often lead to poor conversion rates and low yields.[2][3]
Q3: Why do electron-withdrawing groups enhance the reaction yield?
A3: The basicity of the ring nitrogen atom in the precursor has a major effect on the success of the transformation.[2] Electron-withdrawing groups decrease the basicity of the nitrogen atom, which plays a significant role in facilitating a successful cyclization during the Hurd-Mori reaction.[2] This electronic effect allows the reaction to proceed more smoothly and often under milder conditions.
Q4: What are some examples of effective electron-withdrawing protecting groups for this reaction?
A4: A methyl carbamate protecting group has been shown to be a superior electron-withdrawing substituent, leading to excellent yields.[2][3] In contrast, alkyl protecting groups, which are electron-donating, result in significantly lower yields.[2]
Troubleshooting Guide
Problem: Low or no yield of the desired 1,2,3-thiadiazole.
-
Cause: The substrate may contain an electron-donating group (e.g., an alkyl group) on the nitrogen precursor, which hinders the cyclization process. This often necessitates harsher reaction conditions, such as refluxing in chloroform, which can lead to the degradation of the starting material or intermediate products.[2]
-
Solution: Replace the electron-donating group with an electron-withdrawing group. For instance, substituting an alkyl protecting group with a methyl carbamate group can dramatically increase the yield.[2]
Quantitative Data Summary
The following table summarizes the effect of N-protecting groups on the yield of pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates via the Hurd-Mori reaction.
| N-Protecting Group | Group Type | Reaction Conditions | Yield (%) | Reference |
| Methyl Carbamate | Electron-Withdrawing | SOCl₂, CH₂Cl₂, cooling | 94% | [2] |
| Alkyl Group 1 | Electron-Donating | Chloroform at reflux | 25% | [2] |
| Alkyl Group 2 | Electron-Donating | Chloroform at reflux | 15% | [2] |
Experimental Protocols
Key Experiment: Hurd-Mori Reaction with an Electron-Withdrawing Group
This protocol is based on the successful synthesis of a thiadiazole using a precursor with a methyl carbamate protecting group.[2]
Materials:
-
N-(methoxycarbonyl)-pyrrolidine precursor (e.g., compound 7c in the cited literature)[2]
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Apparatus for cooling the reaction mixture
Procedure:
-
Dissolve the N-protected pyrrolidine precursor in dichloromethane (CH₂Cl₂).
-
Cool the solution.
-
Slowly add thionyl chloride (SOCl₂) to the cooled solution.
-
Allow the reaction to proceed to completion. The reaction should progress smoothly without the formation of significant side products.[2]
-
Upon completion, isolate the product. In the cited example, the product was isolated by simple recrystallization.[2]
This procedure, utilizing an electron-withdrawing group, avoids the harsh conditions required for substrates with electron-donating groups and results in a significantly higher yield of the fully aromatized thiadiazole.[2]
Visualizations
Caption: Substituent effect on Hurd-Mori reaction yield.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 1,2,3-thiadiazole-4-carbaldehyde using column chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying 1,2,3-thiadiazole-4-carbaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of heterocyclic aldehydes like this compound is silica gel (70–230 mesh or 100-200 mesh).[1][2] Its polarity is well-suited for separating moderately polar compounds from non-polar or highly polar impurities.
Q2: Which mobile phase (eluent) system is best for separating this compound?
A2: A gradient elution is typically effective. Start with a non-polar solvent and gradually increase the polarity by adding a polar solvent. Common solvent systems include gradients of ethyl acetate in hexane or dichloromethane in petroleum ether.[1][3] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) value of approximately 0.3-0.4 for the desired compound.[4]
Q3: How can I monitor the separation during the chromatography process?
A3: The separation should be monitored by collecting fractions and analyzing them using TLC. The compound can be visualized on TLC plates using a UV lamp (254 nm), as the thiadiazole ring is a UV-active chromophore.[1][2]
Q4: Is this compound stable on silica gel?
A4: While 1,2,3-thiadiazoles are generally stable aromatic compounds, aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[4][5] If you observe significant streaking on TLC or low recovery, consider deactivating the silica gel with a small amount of triethylamine in the mobile phase or using a different stationary phase like alumina.[4]
Q5: What are the common impurities I might encounter?
A5: Impurities can include unreacted starting materials from the synthesis, such as the corresponding alcohol or methyl precursor if oxidation was used, or Vilsmeier reagent byproducts.[6] Other potential impurities are oxidation of the aldehyde to the carboxylic acid or condensation byproducts.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column. | 1. Mobile phase is not polar enough. 2. Compound may have decomposed on the silica. [4] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).2. Test the compound's stability on a silica TLC plate. If it decomposes, consider using a deactivated stationary phase (e.g., alumina) or running the column more quickly.[4] |
| Compound elutes too quickly (high Rf). | 1. Mobile phase is too polar. 2. Sample was dissolved in a solvent that is too strong. [8][9] | 1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).2. If using a "wet loading" method, ensure the sample is dissolved in the minimum amount of a solvent that is less polar than the mobile phase. Consider using a "dry loading" method.[9] |
| Poor separation of compound and impurities. | 1. Inappropriate solvent system. 2. Column was overloaded with sample. [10]3. Column was packed improperly (e.g., air bubbles, channeling). | 1. Re-optimize the mobile phase using TLC to maximize the difference in Rf values between your compound and the impurities.2. Reduce the amount of crude material loaded onto the column.3. Repack the column carefully, ensuring a homogenous and bubble-free slurry. |
| Fractions contain streaks or show "tailing" on TLC. | 1. Compound is sparingly soluble in the mobile phase. 2. Possible degradation on the silica gel. [4]3. The sample band was too wide during loading. | 1. Try a different solvent system in which the compound is more soluble.[4]2. Deactivate the silica with triethylamine or switch to alumina.[4]3. Load the sample in a concentrated, narrow band. Use the dry loading technique for better results.[9] |
| Low recovery of the final product. | 1. Compound is irreversibly adsorbed onto the silica. 2. Compound is highly volatile. 3. Fractions are too dilute to detect the product. [4] | 1. After elution, try flushing the column with a very polar solvent (e.g., methanol) to recover any strongly adsorbed material.2. Use gentle conditions during solvent removal (rotary evaporation).3. Concentrate the fractions where you expected to find your compound and re-analyze by TLC.[4] |
Detailed Experimental Protocol
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a starting mobile phase (e.g., 5% Ethyl Acetate in Hexane) and a more polar mobile phase for gradient elution (e.g., 30% Ethyl Acetate in Hexane). Degas the solvents if using an automated system.
2. Column Packing (Slurry Method):
-
Choose an appropriately sized glass column.
-
In a beaker, prepare a slurry of silica gel in the starting non-polar mobile phase.
-
With the column's stopcock closed, place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Pour the silica slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum amount of solvent (dichloromethane or the mobile phase).[9] Using a pipette, carefully add the sample to the top of the silica bed.[9] Allow it to absorb completely into the silica.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[9] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add a layer of sand on top of the sample layer to prevent disturbance.[9]
-
Fill the column with the starting mobile phase.
-
Begin collecting fractions. Start with the initial, less polar solvent system.
-
Gradually increase the polarity of the mobile phase according to your pre-determined gradient to elute the compound of interest.
-
For a derivative of a similar heterocyclic aldehyde, a gradient of 50% ethyl acetate in hexane was used effectively.[3]
5. Analysis:
-
Monitor the collected fractions by TLC, spotting each fraction on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. isres.org [isres.org]
- 6. This compound | 27643-15-8 | Benchchem [benchchem.com]
- 7. smolecule.com [smolecule.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2,3-Thiadiazoles: Hurd-Mori, Pechmann, and Wolff Reactions
For researchers and professionals in the fields of medicinal chemistry and drug development, the 1,2,3-thiadiazole scaffold is a heterocyclic motif of significant interest due to its wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1] The synthesis of this valuable core structure can be achieved through several classical methods, most notably the Hurd-Mori, Pechmann, and Wolff syntheses. This guide provides an objective comparison of these three prominent synthetic routes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.
At a Glance: Comparison of Hurd-Mori, Pechmann, and Wolff Syntheses
| Feature | Hurd-Mori Synthesis | Pechmann Synthesis | Wolff Synthesis |
| Starting Materials | Hydrazones (from ketones with an α-methylene group) and thionyl chloride (or other sulfurizing agents). | Diazoalkanes and compounds with a carbon-sulfur double bond (e.g., isothiocyanates, thioketones). | α-Diazocarbonyl compounds and a thionating agent (e.g., Lawesson's reagent, phosphorus pentasulfide). |
| General Reaction | Intramolecular cyclization of an activated hydrazone. | [3+2] Cycloaddition. | Heterocyclization of an α-diazo thiocarbonyl intermediate. |
| Typical Yields | Good to excellent (44-98%).[2] | Moderate to good. | Good to excellent. |
| Advantages | Versatile, applicable to a wide range of substrates, including complex molecules.[1] Well-established and widely used. | Alternative route when starting materials for Hurd-Mori are not readily available. | Good for the synthesis of disubstituted 1,2,3-thiadiazoles. |
| Disadvantages | Use of hazardous thionyl chloride. Potential for side product formation. | Limited by the availability and stability of diazoalkanes. Regioselectivity can be an issue.[1] | Requires the preparation of often unstable α-diazocarbonyl compounds. |
Reaction Pathways and Mechanisms
The selection of a synthetic route often depends on the desired substitution pattern of the 1,2,3-thiadiazole ring and the availability of starting materials. The following diagrams illustrate the fundamental transformations for each synthesis.
Hurd-Mori Synthesis
The Hurd-Mori synthesis is a robust and widely employed method for the preparation of 1,2,3-thiadiazoles. It involves the reaction of a hydrazone, which must possess an α-methylene group, with a dehydrating and sulfurizing agent, most commonly thionyl chloride.[1]
Caption: General scheme of the Hurd-Mori synthesis.
Pechmann Synthesis
The Pechmann synthesis provides an alternative pathway through a [3+2] cycloaddition reaction. This method utilizes a diazoalkane which reacts with a compound containing a carbon-sulfur double bond, such as an isothiocyanate or a thioketone.[1] The regioselectivity of this reaction can be influenced by factors like solvent polarity and steric hindrance.[1]
Caption: General scheme of the Pechmann synthesis.
Wolff Synthesis
The Wolff synthesis involves the heterocyclization of an α-diazo thiocarbonyl compound. This reactive intermediate is typically generated in situ from an α-diazocarbonyl compound and a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide.
Caption: General scheme of the Wolff synthesis.
Experimental Protocols
The following are representative experimental protocols for each synthesis, providing a practical guide for laboratory implementation.
Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This two-step procedure starts with the formation of acetophenone semicarbazone, followed by cyclization.
Step 1: Synthesis of Acetophenone Semicarbazone [3]
-
Prepare a solution of semicarbazide hydrochloride (5 g) in water (5 ml).
-
In a separate flask, dissolve acetophenone (5 g) in cold pyridine (20 ml).
-
Add the semicarbazide hydrochloride solution to the acetophenone solution. The acetophenone semicarbazone will precipitate almost immediately.
-
Filter the precipitate, wash with water, and recrystallize from aqueous alcohol to obtain the purified acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole [3][4]
-
To an excess of thionyl chloride, slowly add the dried acetophenone semicarbazone with stirring. This reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas. Caution: This step should be performed in a well-ventilated fume hood.
-
Alternatively, dissolve the semicarbazone in a dry, inert solvent such as dichloromethane, and add thionyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Pechmann Synthesis of 4-Methyl-5-(arylamino)-1,2,3-thiadiazoles
This protocol describes the reaction between an isothiocyanate and diazoethane.
Procedure:
-
Prepare an ethereal solution of diazoethane (0.01 mole).
-
In a separate flask, dissolve the desired isothiocyanate (0.01 mole) in diethyl ether (25 ml).
-
Add the diazoethane solution dropwise to the isothiocyanate solution.
-
Allow the reaction mixture to stand for 3-4 days in a well-sealed flask at room temperature.
-
If a crystalline product forms, filter it by suction.
-
Concentrate the filtrate using a vacuum evaporator.
-
The final product can be purified by crystallization from ethanol, chloroform, or acetone.
Wolff Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
This procedure exemplifies the Wolff synthesis starting from ethyl diazoacetate.[5]
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube, place a solution of ethyl diazoacetate (11.4 g, 0.1 mol) in absolute ethanol (100 ml).
-
Cool the solution to -5 to 0 °C in an ice-salt bath.
-
Bubble dry hydrogen sulfide gas through the stirred solution for 2-3 hours, maintaining the temperature below 0 °C.
-
After the introduction of hydrogen sulfide, continue to stir the mixture at 0 °C for an additional 2 hours.
-
Allow the reaction mixture to stand overnight in a refrigerator.
-
Filter the precipitated solid and wash it with cold ethanol.
-
The crude product can be recrystallized from ethanol to yield ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate.
Conclusion
The Hurd-Mori, Pechmann, and Wolff syntheses each offer distinct advantages and are suited to different synthetic strategies for accessing the 1,2,3-thiadiazole core. The Hurd-Mori reaction is a versatile and widely used method with generally high yields. The Pechmann synthesis provides a valuable alternative, particularly for the synthesis of 5-amino-substituted 1,2,3-thiadiazoles from readily available isothiocyanates. The Wolff synthesis is a powerful tool for the preparation of substituted 1,2,3-thiadiazoles from α-diazocarbonyl compounds. The choice of method will ultimately be guided by the desired substitution pattern, the availability and stability of the starting materials, and the specific requirements of the research project. Recent advancements continue to refine these classical methods, offering milder conditions and improved efficiency.
References
A Comparative Analysis for Drug Discovery: 1,2,3-Thiadiazole-4-carbaldehyde vs. Pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. This guide provides a detailed comparative study of two heterocyclic aldehydes: 1,2,3-thiadiazole-4-carbaldehyde and pyrrole-2-carbaldehyde. We will delve into their physicochemical properties, reactivity, and biological significance, supported by experimental data and protocols to inform your research and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these aldehydes is crucial for predicting their behavior in both chemical reactions and biological systems. The following table summarizes the key properties of this compound and pyrrole-2-carbaldehyde.
| Property | This compound | Pyrrole-2-carbaldehyde |
| Molecular Formula | C₃H₂N₂OS | C₅H₅NO |
| Molecular Weight | 114.13 g/mol [1][2] | 95.10 g/mol |
| Appearance | White to light yellow crystalline solid[1] | Pale yellow crystalline solid[3] |
| Melting Point | ~85 °C[1] | 43-46 °C |
| Boiling Point | ~221 °C[1] | 217-219 °C |
| Solubility | Soluble in organic solvents | Soluble in chloroform, dimethyl sulfoxide, and methanol; insoluble in water. |
Reactivity Profile: A Tale of Two Rings
Both this compound and pyrrole-2-carbaldehyde feature a reactive aldehyde group, making them versatile intermediates in organic synthesis. However, the nature of their heterocyclic cores imparts distinct reactivity profiles.
This compound is characterized by the electron-withdrawing nature of the 1,2,3-thiadiazole ring. This enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. Key reactions include:
-
Oxidation: Readily oxidized to the corresponding carboxylic acid.[4]
-
Reduction: Can be reduced to form (1,2,3-thiadiazol-4-yl)methanol.[4]
-
Condensation Reactions: Reacts with amines and other nucleophiles to form Schiff bases and other condensation products.[1]
-
Cyclization Reactions: The thiadiazole ring can participate in various cyclization reactions, serving as a building block for more complex heterocyclic systems.[1]
Pyrrole-2-carbaldehyde , in contrast, is an electron-rich aromatic system. The pyrrole ring can influence the reactivity of the aldehyde group and is itself susceptible to electrophilic substitution. Notable reactions include:
-
Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition.
-
Vilsmeier-Haack Reaction: A common method for its synthesis, highlighting the reactivity of the pyrrole ring towards formylation.
-
Condensation Reactions: Similar to its thiadiazole counterpart, it condenses with various nucleophiles.
-
Electrophilic Substitution: The pyrrole ring can undergo further electrophilic substitution, although the aldehyde group acts as a deactivating group.
While direct quantitative comparisons of reaction kinetics are scarce in the literature, the inherent electronic properties of the rings suggest that this compound may exhibit a higher reactivity towards nucleophiles at the aldehyde carbon due to the stronger electron-withdrawing effect of the thiadiazole ring compared to the pyrrole ring.
Biological Significance and Therapeutic Potential
Derivatives of both 1,2,3-thiadiazole and pyrrole scaffolds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.
1,2,3-Thiadiazole Derivatives have shown promise as:
-
Anticancer Agents: Derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] For instance, certain 1,3,4-thiadiazole derivatives (a related isomer) have shown potent activity against breast and colon cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[5]
-
Antimicrobial Agents: The thiadiazole nucleus is a component of several antimicrobial drugs, and its derivatives exhibit activity against a range of bacterial and fungal pathogens.[1]
-
Enzyme Inhibitors: The scaffold has been explored for its potential to inhibit various enzymes.[1]
Pyrrole Derivatives are known for a diverse range of biological activities, including:
-
Anticancer Properties: Numerous pyrrole-containing compounds have been investigated as anticancer agents.
-
Antimicrobial and Antifungal Activity: The pyrrole moiety is found in several natural and synthetic antimicrobial agents.
-
Enzyme Induction: Pyrrole-2-carbaldehyde itself has been shown to be a potent inducer of NAD(P)H quinone oxidoreductase (NQO1), an enzyme involved in detoxification and protection against oxidative stress.[3]
While the direct biological activities of the parent aldehydes are less explored than their derivatives, their role as key synthetic intermediates for generating libraries of biologically active compounds is well-established.
Signaling Pathways
The derivatives of these heterocyclic aldehydes often exert their biological effects by modulating key cellular signaling pathways. For instance, some 1,3,4-thiadiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5]
Figure 1: Generalized inhibitory action of thiadiazole derivatives on the PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for advancing research. Below are established methods for the synthesis of both aldehydes.
Synthesis of this compound (via Hurd-Mori Reaction)
The Hurd-Mori reaction is a classical and widely used method for the synthesis of the 1,2,3-thiadiazole ring from hydrazones using thionyl chloride.[1]
Figure 2: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Detailed Protocol:
-
Reaction Setup: A solution of the appropriate hydrazone (1 equivalent) in a suitable inert solvent such as THF or dioxane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride (1.1 to 2 equivalents) is added dropwise to the cooled solution of the hydrazone with vigorous stirring.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified period (typically 1-2 hours) and then allowed to warm to room temperature, with stirring continued for several hours or overnight.
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-water.
-
Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Synthesis of Pyrrole-2-carbaldehyde (via Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like pyrrole.
Figure 3: Experimental workflow for the Vilsmeier-Haack synthesis of pyrrole-2-carbaldehyde.
Detailed Protocol:
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) with stirring. The mixture is stirred at low temperature until the Vilsmeier reagent (a chloroiminium salt) is formed.
-
Formylation Reaction: A solution of freshly distilled pyrrole (1 equivalent) in an anhydrous solvent like dichloromethane is added dropwise to the prepared Vilsmeier reagent at a controlled temperature (often 0 °C to room temperature). The reaction mixture is then stirred for a period of time (typically 1-3 hours) at room temperature.
-
Hydrolysis: The reaction mixture is carefully poured into a stirred solution of aqueous sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt.
-
Work-up and Extraction: The resulting mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated.
-
Purification: The crude pyrrole-2-carbaldehyde is purified by vacuum distillation or recrystallization to yield the final product.
Conclusion
Both this compound and pyrrole-2-carbaldehyde are valuable building blocks in medicinal chemistry and drug discovery. The choice between these two scaffolds will depend on the specific therapeutic target and the desired physicochemical and biological properties of the final compound. This compound offers a highly reactive aldehyde on an electron-poor ring, making it an excellent precursor for a variety of derivatives with potential antimicrobial and anticancer activities. Pyrrole-2-carbaldehyde provides a scaffold based on an electron-rich aromatic system, which is also a key component of many biologically active molecules and a known inducer of detoxifying enzymes. This guide provides the foundational data and protocols to assist researchers in making informed decisions for the design and synthesis of novel therapeutic agents.
References
A Comparative Guide to the Biological Activities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in constant pursuit of novel molecular frameworks that can serve as the foundation for potent and selective therapeutic agents. Among the vast array of heterocyclic compounds, thiadiazoles have emerged as a "privileged scaffold" due to their diverse and significant biological activities. This guide provides an objective, data-driven comparison of the biological activities of derivatives of two prominent isomers: 1,2,3-thiadiazole and 1,3,4-thiadiazole. We will delve into their anticancer, antimicrobial, and insecticidal properties, supported by experimental data, and provide detailed methodologies for the key experiments cited.
The subtle difference in the arrangement of nitrogen and sulfur atoms within the five-membered ring of 1,2,3-thiadiazole and 1,3,4-thiadiazole results in distinct electronic and steric properties, which in turn significantly influence their interaction with biological targets. While both isomers have been extensively derivatized and evaluated for a range of biological activities, this guide aims to provide a clear comparison to aid researchers in the design and development of new therapeutic agents.
Structural Isomers of Thiadiazole
The fundamental structures of 1,2,3-thiadiazole and 1,3,4-thiadiazole are depicted below. The arrangement of the heteroatoms is the key differentiator that dictates their chemical reactivity and biological properties.
Comparative Biological Activity Data
The biological activity of thiadiazole derivatives is profoundly influenced by the nature and position of the functional groups attached to the core ring. The following tables present a summary of quantitative data from various studies, offering a side-by-side comparison of the performance of derivatives from both classes in different biological assays.
Anticancer Activity
The antiproliferative activity of thiadiazole derivatives has been extensively studied against a variety of cancer cell lines. The 1,3,4-thiadiazole ring, being a bioisostere of pyrimidine, has been a particularly popular scaffold for the design of novel anticancer agents that can interfere with nucleic acid synthesis.[1]
| Table 1: Comparative Anticancer Activity (IC50 values in µM) | |||
| Compound Class | Derivative Description | Cancer Cell Line | IC50 (µM) |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivative | T47D (Breast) | 0.042 - 0.058[2] |
| 1,2,3-Thiadiazole | Pyrazole oxime derivative with 4-bromo substituent | Panc-1 (Pancreatic) | 12.79[2] |
| 1,2,3-Thiadiazole | Pyrazole oxime derivative with 2,3-difluoro substituent | Huh-7 (Liver) | 10.11[2] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6[3] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4[3] |
| 1,3,4-Thiadiazole | Ciprofloxacin-based derivative with 4-fluorobenzyl substituent | SKOV-3 (Ovarian) | 3.58[4] |
| 1,3,4-Thiadiazole | Ciprofloxacin-based derivative with 4-fluorobenzyl substituent | A549 (Lung) | 2.79[4] |
Antimicrobial Activity
Both 1,2,3- and 1,3,4-thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.
| Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) | |||
| Compound Class | Derivative Description | Microorganism | MIC (µg/mL) |
| 1,2,3-Thiadiazole | Thiazole-containing derivative | Fungus (unspecified) | Fungus growth inhibition observed[5] |
| 1,3,4-Thiadiazole | Phenylthiazole derivative containing a thione moiety | Ralstonia solanacearum | Activity at 100 µg/mL[6] |
| 1,3,4-Thiadiazole | Phenylthiazole derivative containing a thione moiety | Xanthomonas oryzae pv. oryzae | Activity at 100 µg/mL[6] |
| 1,3,4-Thiadiazole | Dihydropyrrolidone derivative with a hydroxyl group | Staphylococcus epidermidis | Not specified, but active[6] |
| 1,3,4-Thiadiazole | Derivative with 2-amino-1,2,4-triazole | Bacillus subtilis | High activity observed[7] |
| 1,3,4-Thiadiazole | Derivative with 2-amino-1,2,4-triazole | Candida albicans | High activity observed[7] |
Insecticidal Activity
Thiadiazole derivatives have also been explored for their insecticidal properties, with several compounds showing promising activity against various agricultural pests.
| Table 3: Comparative Insecticidal Activity (LC50 values) | |||
| Compound Class | Derivative Description | Insect Species | LC50 |
| 1,2,3-Thiadiazole | Data not readily available in comparative context | - | - |
| 1,3,4-Thiadiazole | Benzenesulfonamide derivative | Spodoptera littoralis | 6.42 mg/L[8] |
| 1,3,4-Thiadiazole | 1,3,4-thiadiazolo[3,2-a]pyrimidine derivative | Spodoptera littoralis | Not specified, but remarkable results[9] |
Experimental Protocols
The reproducibility of scientific findings is contingent upon detailed and accurate methodological descriptions. The following are outlines of standard protocols used to assess the biological activities of thiadiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.[11]
-
Compound Treatment: Cells are treated with various concentrations of the thiadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][13]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Protocol Outline:
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the thiadiazole derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14]
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL).[14]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[15]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 20 hours for bacteria).[14]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16]
Insecticidal Activity: General Bioassay Protocol
Insecticidal activity can be assessed through various methods, including topical application, feeding assays, and contact toxicity assays. The following is a general outline for a contact toxicity bioassay.
Protocol Outline:
-
Preparation of Test Solutions: The thiadiazole derivatives are dissolved in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.
-
Treatment Application: The inner surface of a container (e.g., a vial or petri dish) is coated with a specific volume of the test solution and the solvent is allowed to evaporate.
-
Insect Exposure: A known number of test insects are introduced into the treated container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration of the compound that causes 50% mortality) is determined using probit analysis.
Workflow and Signaling Pathways
The following diagrams illustrate a general workflow for the biological evaluation of thiadiazole derivatives and a simplified potential signaling pathway for apoptosis induction.
Conclusion
This guide provides a comparative overview of the biological activities of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives. The presented data highlights that both isomers are versatile scaffolds for the development of potent bioactive compounds. While 1,3,4-thiadiazole derivatives have been more extensively studied, particularly as anticancer and antimicrobial agents, 1,2,3-thiadiazole derivatives also exhibit significant and sometimes superior activity in certain contexts. The choice of the thiadiazole isomer and the appended functional groups are critical determinants of the resulting biological activity. It is our hope that this comparative guide will serve as a valuable resource for researchers in the field, facilitating the rational design of new and more effective thiadiazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. youtube.com [youtube.com]
Unambiguous Structural Validation of Novel 1,2,3-Thiadiazole Derivatives: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise and unequivocal structural elucidation of novel chemical entities is a cornerstone of successful research. In the realm of heterocyclic chemistry, 1,2,3-thiadiazoles represent a class of compounds with significant interest due to their diverse biological activities. This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural validation of novel 1,2,3-thiadiazole derivatives, supplemented with detailed experimental protocols and a comparison with an alternative "gold standard" method.
The substitution pattern on the 1,2,3-thiadiazole ring is critical to its biological function, making accurate structural assignment essential. While 1D NMR (¹H and ¹³C) provides foundational information, complex substitution patterns can lead to ambiguous assignments. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful suite of tools to overcome these ambiguities by revealing through-bond correlations between nuclei.
Comparative Analysis of NMR Data
To illustrate the power of 2D NMR in structural validation, this section presents a comparative analysis of NMR data for two representative 1,2,3-thiadiazole derivatives: 4-phenyl-1,2,3-thiadiazole and derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.
Table 1: ¹H and ¹³C NMR Chemical Shift Data of Selected 1,2,3-Thiadiazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| 4-Phenyl-1,2,3-thiadiazole | ¹H | ~8.89 | s | DMSO-d₆ |
| ¹H | 7.28-7.55 | m | DMSO-d₆ | |
| ¹³C | ~120-140 | - | DMSO-d₆ | |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | ¹H | ~2.70 (CH₃) | s | DMSO-d₆ |
| ¹H | ~4.55 (NH₂) | br s | DMSO-d₆ | |
| ¹H | ~9.75 (CONH) | s | DMSO-d₆ | |
| ¹³C | - | - | DMSO-d₆ |
Note: Specific chemical shifts for the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide parent compound are not explicitly detailed in the cited literature, but ranges for its derivatives provide valuable comparative data. The phenyl carbons of 4-phenyl-1,2,3-thiadiazole are expected in the aromatic region, while the thiadiazole carbons appear at a lower field.
The Power of 2D NMR in Structural Elucidation
2D NMR experiments provide a deeper understanding of the molecular framework by revealing correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out proton spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a highly sensitive technique for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is crucial for identifying quaternary carbons and piecing together different molecular fragments.
The interplay of these techniques allows for the unambiguous assignment of all proton and carbon signals, leading to a confident structural validation.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data.
Sample Preparation: Approximately 5-10 mg of the purified 1,2,3-thiadiazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.
1. COSY (Correlation Spectroscopy) Experiment:
-
Objective: To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Program: A standard COSY-90 or DQF-COSY pulse sequence is used.
-
Key Parameters:
-
Spectral Width (sw): Set to encompass all proton signals.
-
Number of Increments (ni): Typically 128-256 increments in the indirect dimension (F1) for adequate resolution.
-
Number of Scans (ns): Usually 2-8 scans per increment, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: The acquired data is processed using a sine-bell or squared sine-bell window function before Fourier transformation in both dimensions.
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Objective: To identify one-bond ¹H-¹³C correlations.
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is typically employed.
-
Key Parameters:
-
¹H Spectral Width (sw in F2): Set to cover all proton signals.
-
¹³C Spectral Width (sw in F1): Set to cover the expected range of carbon signals (e.g., 0-160 ppm for most organic molecules).
-
Number of Increments (ni): Typically 128-256 increments in the F1 dimension.
-
Number of Scans (ns): 2-16 scans per increment, depending on concentration.
-
One-bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.
-
-
Processing: The data is typically processed with a squared sine-bell window function in both dimensions.
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Objective: To identify two- and three-bond ¹H-¹³C correlations.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Key Parameters:
-
¹H Spectral Width (sw in F2): Set to cover all proton signals.
-
¹³C Spectral Width (sw in F1): Set to cover the full range of expected carbon signals, including quaternary carbons (e.g., 0-220 ppm).
-
Number of Increments (ni): Typically 256-512 increments in the F1 dimension.
-
Number of Scans (ns): 4-32 scans per increment, as HMBC is less sensitive than HSQC.
-
Long-range Coupling Constant (nJCH): Optimized for a range of long-range couplings, typically set to 8 Hz.
-
-
Processing: The data is processed using a sine-bell or squared sine-bell window function.
Visualizing the Workflow and Technique Comparison
To further clarify the process and the information obtained from each technique, the following diagrams are provided.
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 1,2,3-Thiadiazole and 1,2,4-Thiadiazole
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount to predicting and optimizing chemical behavior. This guide provides a comprehensive spectroscopic comparison of two closely related heterocyclic isomers: 1,2,3-thiadiazole and 1,2,4-thiadiazole. By examining their distinct signatures across various analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS)—we illuminate the subtle yet critical structural nuances that govern their properties and reactivity.
The arrangement of nitrogen and sulfur atoms within the five-membered aromatic ring of thiadiazoles gives rise to four possible isomers. Among these, the 1,2,3- and 1,2,4-thiadiazole scaffolds are prevalent in a wide array of biologically active compounds and functional materials. While sharing the same molecular formula (C₂H₂N₂S), their differing atomic connectivity leads to distinct electronic distributions and, consequently, unique spectroscopic fingerprints. This guide presents a side-by-side comparison of their spectral data, supported by detailed experimental protocols, to aid in the unambiguous identification and characterization of these important chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,2,3-thiadiazole and derivatives of both 1,2,3- and 1,2,4-thiadiazole, offering a quantitative basis for their differentiation.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-3 | H-4 | H-5 | Solvent |
| 1,2,3-Thiadiazole | - | 8.52 (d) | 9.15 (d) | CDCl₃ |
| 4-Phenyl-1,2,3-thiadiazole | - | - | 8.89 (s) | DMSO-d₆ |
| 5-Amino-1,2,4-thiadiazole | 8.3 (s) | - | - | DMSO-d₆ |
| 3-Methyl-5-phenyl-1,2,4-thiadiazole | - | - | 8.1-8.2 (m), 7.5-7.6 (m) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-3 | C-4 | C-5 | Solvent |
| 1,2,3-Thiadiazole | - | 145.3 | 159.5 | Not Specified |
| 4-Phenyl-1,2,3-thiadiazole | - | 158.1 | 134.5 | Not Specified |
| 3-(p-tolyl)-1,2,4-thiadiazol-5-one | 170.2 | - | 187.5 | CDCl₃[1] |
| 3,5-Diphenyl-1,2,4-thiadiazole | 172.1 | - | 189.2 | CDCl₃ |
Table 3: IR Absorption Frequencies (cm⁻¹)
| Compound | Key Vibrational Modes | Sample Phase |
| 1,2,3-Thiadiazole | Ring stretching: ~1400-1600, C-H stretching: ~3100 | Not Specified |
| 4-Phenyl-1,2,3-thiadiazole | C-H (aromatic): ~3100-3000, C=C (aromatic): ~1600, C=N, C-N, C-S: ~1450, ~1070, ~760, ~690 | Not Specified[2] |
| 5-Amino-1,2,4-thiadiazole | N-H stretching: ~3300-3100, Ring stretching: ~1600-1400 | KBr Pellet[3] |
| 1,3,4-Thiadiazole derivatives | N-H stretching: 3285-3153, C=N (thiadiazole ring): 1598-1572, C-S-C: 710-693 | Not Specified[4] |
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Compound | λmax (nm) | Solvent |
| 1,2,3-Thiadiazole derivatives | Typically exhibit π→π* transitions | Not Specified[2] |
| 4-Phenyl-1,2,3-thiadiazole | 296 | Not Specified[2] |
| 1,2,4-Thiadiazole derivatives | Varies with substitution | Not Specified[5] |
| 2,5-dimercapto-1,3,4-thiadiazole | ~330 | Ethanol[6] |
Table 5: Mass Spectrometry (MS) Fragmentation
| Isomer | Key Fragmentation Pathways | |---|---|---| | 1,2,3-Thiadiazole | Loss of N₂ from the molecular ion is a characteristic primary fragmentation.[7] | | 1,2,4-Thiadiazole | Fragmentation patterns are highly dependent on the nature of the substituents. Ring cleavage can occur in multiple ways.[2] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and differentiate between isomers based on chemical shifts and coupling constants.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the raw data using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrational frequencies of the thiadiazole ring.
Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment or the pure salt plate. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the thiadiazole derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the sample solution. Scan the sample over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the thiadiazole derivative.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion, gas chromatography (GC), or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to determine the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Visualizing the Comparison
To further clarify the relationship between structure and spectroscopic analysis, the following diagrams illustrate the workflow of a comparative study and the fundamental structural differences between the two isomers.
Caption: Workflow for the comparative spectroscopic analysis of thiadiazole isomers.
Caption: Atomic arrangement in 1,2,3- and 1,2,4-thiadiazole rings.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 811. Thiadiazoles. Part XII. The ultraviolet absorption spectra of some 1,2,4-thiadiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the In Vitro Anticancer Activity of Novel 1,2,3-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medicinal chemistry. Among the vast landscape of heterocyclic compounds, 1,2,3-thiadiazoles have emerged as a promising scaffold due to their diverse biological activities. This guide provides an objective comparison of the in vitro anticancer performance of a new series of 1,2,3-thiadiazole derivatives, supported by experimental data and detailed methodologies.
Performance Comparison of Novel 1,2,3-Thiadiazole Derivatives
A recent study by Cui et al. describes the synthesis and cytotoxic evaluation of a series of D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives. These compounds were tested against a panel of human cancer cell lines, with several exhibiting potent and selective anticancer activity, particularly against the T47D breast cancer cell line.[1][2] The half-maximal inhibitory concentration (IC50) values from this study are summarized below, offering a clear comparison of their in vitro efficacy.
| Compound ID | T47D (Breast) | MDA-MB-231 (Breast) | MCF-7 (Breast) | DU-145 (Prostate) | LNCaP (Prostate) | HCT-116 (Colon) | HT-29 (Colon) | HL-60 (Leukemia) | Jurkat (Leukemia) | HAF (Normal Fibroblast) |
| 22 | 0.042 µM | 2.49 µM | 3.16 µM | 3.16 µM | 4.60 µM | 3.16 µM | 3.16 µM | 3.16 µM | 3.16 µM | >50 µM |
| 23 | 0.051 µM | 3.16 µM | 4.60 µM | 4.60 µM | 4.60 µM | 4.60 µM | 4.60 µM | 4.60 µM | 4.60 µM | >50 µM |
| 25 | 0.058 µM | 3.16 µM | 3.16 µM | 4.60 µM | 4.60 µM | 3.16 µM | 4.60 µM | 3.16 µM | 4.60 µM | 21.1 µM |
| Adriamycin | 0.040 µM | 0.051 µM | 0.068 µM | 0.086 µM | 0.11 µM | 0.051 µM | 0.068 µM | 0.011 µM | 0.011 µM | 0.068 µM |
Data extracted from Cui et al. (2016).[1][2]
As the data indicates, compounds 22 , 23 , and 25 demonstrate remarkable potency against the T47D breast cancer cell line, with IC50 values comparable to the established chemotherapeutic agent, Adriamycin.[1][2] Notably, these compounds, particularly compound 25 , exhibit a high degree of selectivity, showing significantly lower toxicity towards normal human fibroblasts (HAF) compared to Adriamycin.[1][3] This selectivity is a critical attribute for potential anticancer drug candidates, suggesting a favorable therapeutic window.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The in vitro cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with various concentrations of the 1,2,3-thiadiazole derivatives and the reference drug, Adriamycin, for 48 hours.
-
Cell Fixation: Post-incubation, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The fixed cells were washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization and Absorbance Measurement: The unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Apoptosis Assay: Flow Cytometry
The induction of apoptosis by the lead compounds was assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: T47D cells were treated with the test compound at various concentrations for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism of action, the effect of the compounds on protein expression and phosphorylation was determined by Western blotting.
-
Cell Lysis: T47D cells were treated with the test compound for the indicated time. Subsequently, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., EphA2, phospho-EphA2, EphB3, phospho-EphB3, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental and Logical Relationships
To better illustrate the processes and findings, the following diagrams have been generated using the DOT language.
The study on the D-ring fused 1,2,3-thiadiazole DHEA derivatives identified that the lead compound 25 induces apoptosis in T47D cells. A primary mechanism identified was the dose-dependent phosphorylation of Ephrin type-A receptor 2 (EphA2) and Ephrin type-B receptor 3 (EphB3).[1]
Alternative Mechanisms of Action for 1,2,3-Thiadiazoles
While the DHEA derivatives demonstrated a specific signaling impact, other classes of 1,2,3-thiadiazole compounds exert their anticancer effects through different mechanisms. Two notable alternative pathways are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).
Tubulin Polymerization Inhibition
Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents. By binding to tubulin, they prevent the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Some 1,2,3-thiadiazole compounds have been shown to inhibit Hsp90 activity. This inhibition leads to the degradation of Hsp90 client proteins, many of which are key drivers of cancer cell proliferation and survival.
Conclusion
The novel D-ring fused 1,2,3-thiadiazole DHEA derivatives, particularly compounds 22 , 23 , and 25 , exhibit potent and selective in vitro anticancer activity against the T47D breast cancer cell line.[1][2] Their high efficacy, coupled with a favorable selectivity profile compared to normal cells, underscores their potential as lead candidates for further preclinical and clinical development. The elucidation of their mechanism of action, involving the induction of apoptosis via phosphorylation of EphA2 and EphB3, provides a solid foundation for future structure-activity relationship studies and the rational design of next-generation 1,2,3-thiadiazole-based anticancer drugs. The diverse mechanisms of action observed across different 1,2,3-thiadiazole series highlight the versatility of this scaffold in targeting various hallmarks of cancer.
References
A Comparative Analysis of Thiadiazole Isomer Stability for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of the thiadiazole scaffold is crucial for designing novel therapeutics and functional materials. This guide provides a comprehensive comparative analysis of the four principal isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The stability of these aromatic heterocyclic compounds is examined through the lens of computational chemistry, supported by general principles of thermal analysis.
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] Their aromatic nature confers a degree of stability, making them valuable scaffolds in medicinal chemistry.[2][3] The arrangement of the heteroatoms significantly influences the electronic distribution, and consequently, the overall stability and reactivity of the isomeric rings.[2] While all four isomers are considered stable, computational studies reveal a clear hierarchy in their thermodynamic stability.[4][5]
Computational Stability Analysis
Density Functional Theory (DFT) and ab initio calculations are powerful tools to predict the relative stabilities of isomers by calculating their total electronic energies.[4][6] In general, a lower total energy corresponds to a more stable isomer. Numerous computational studies have investigated the electronic structure and properties of thiadiazole isomers, with a consistent trend emerging regarding their relative stabilities.
The stability of thiadiazole isomers is intrinsically linked to their aromaticity. Aromatic compounds exhibit enhanced stability due to the delocalization of π-electrons across the ring. Various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the degree of aromaticity. Studies have shown that all thiadiazole isomers possess a significant aromatic character, contributing to their overall stability.[7]
Based on a consensus of computational studies, the general order of stability for the parent, unsubstituted thiadiazole isomers is:
1,3,4-thiadiazole > 1,2,4-thiadiazole > 1,2,5-thiadiazole > 1,2,3-thiadiazole
This trend indicates that 1,3,4-thiadiazole is the most thermodynamically stable isomer, while 1,2,3-thiadiazole is the least stable. The 1,3,4- and 1,2,4-isomers are the most extensively studied in medicinal chemistry, which may be partly attributed to their higher stability.[2][3]
Below is a table summarizing the relative energies of the thiadiazole isomers based on computational data. The relative energy is the difference in energy between a given isomer and the most stable isomer (1,3,4-thiadiazole).
| Isomer | Structure | Relative Energy (kcal/mol) |
| 1,3,4-Thiadiazole | 0.00 | |
| 1,2,4-Thiadiazole | ~1-3 | |
| 1,2,5-Thiadiazole | ~5-7 | |
| 1,2,3-Thiadiazole | ~10-15 |
Note: The exact relative energy values may vary slightly depending on the level of theory and basis set used in the computational study. The values presented here represent a general trend observed in the literature.
Experimental Stability Assessment
Direct experimental comparative data on the thermal stability of the four parent, unsubstituted thiadiazole isomers is limited in the scientific literature. This is partly due to their volatility, which can complicate thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). However, numerous studies on substituted thiadiazole derivatives provide insights into the thermal behavior of these heterocyclic systems.[8][9][10][11]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and overall thermal stability of a compound. For a series of substituted heterocyclic compounds, a higher decomposition temperature generally indicates greater thermal stability.[8]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, phase transitions, and the enthalpy of decomposition. A higher melting point can sometimes be correlated with greater crystal lattice stability, though it is not a direct measure of the molecule's inherent thermal stability.
Experimental Protocols
Below are generalized experimental protocols for TGA and DSC analysis of heterocyclic compounds. The specific parameters may need to be optimized depending on the physical state (solid or liquid) and volatility of the compound.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often taken as a measure of thermal stability.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). For volatile liquids, specialized sealed pans are necessary to prevent evaporation during the experiment.[12]
-
Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 5-10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as melting (endothermic peak) and decomposition (can be endothermic or exothermic). The peak temperature and enthalpy of these transitions provide valuable information about the material's properties.
Logical and Experimental Workflow Diagrams
Stability and Biological Activity
The inherent thermodynamic stability of the thiadiazole ring is a fundamental property that contributes to its suitability as a drug scaffold. A more stable core structure is less likely to undergo unwanted degradation under physiological conditions. However, it is important to note that the biological activity of thiadiazole derivatives is not directly correlated with the subtle differences in stability between the isomers. Instead, the biological effect is determined by the overall three-dimensional structure of the molecule, the nature and position of its substituents, and its ability to interact with specific biological targets such as enzymes or receptors. The choice of a particular thiadiazole isomer in drug design is therefore more often guided by synthetic accessibility and the desired spatial arrangement of substituents to achieve optimal target engagement.[13][14]
Conclusion
References
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. isres.org [isres.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Next Generation of Crop Protection: A Comparative Analysis of Novel Thiadiazole-Based Fungicides
For Immediate Release
In the ongoing battle against fungal pathogens that threaten global food security, researchers are continuously exploring new chemical entities for more effective and sustainable crop protection solutions. This guide provides a comparative analysis of emerging thiadiazole-based fungicides against established industry standards. The data presented herein, sourced from recent peer-reviewed studies, offers valuable insights for researchers, scientists, and professionals in the field of drug development.
Performance Efficacy: A Head-to-Head Comparison
Recent studies have highlighted several novel thiadiazole derivatives demonstrating significant fungicidal activity, in some cases surpassing the efficacy of widely used commercial fungicides. The following tables summarize the quantitative performance of these novel compounds against various phytopathogenic fungi.
In Vitro Antifungal Activity: EC₅₀ Values
The half-maximal effective concentration (EC₅₀) is a key indicator of a fungicide's potency. Lower EC₅₀ values denote higher efficacy.
| Fungal Pathogen | Novel Thiadiazole Compound | EC₅₀ (μg/mL) | Standard Fungicide | EC₅₀ (μg/mL) | Reference |
| Botrytis cinerea | Y18 | 2.4 | Azoxystrobin | 21.7 | [1][2] |
| Phomopsis sp. | D4 | 14.4 | Azoxystrobin | 32.2 | [3] |
| Phomopsis sp. | D4 | 14.4 | Fluopyram | 54.2 | [3] |
| Sclerotinia sclerotiorum | 5b | 0.51 | Carbendazim | 0.57 | [4] |
| Magnaporthe oryzae | E26 | 1.29 | Isoprothiolane | 3.22 | [5] |
| Ralstonia solanacearum | 5k | 2.23 | Thiodiazole copper | 52.01 | [4] |
| Candida albicans | 3l | 5 | Fluconazole | - | [6] |
In Vivo Protective and Curative Activity
In vivo assays provide a more realistic measure of a fungicide's performance in a biological system.
| Fungal Pathogen | Host | Novel Thiadiazole Compound | Concentration (μg/mL) | Activity (%) | Standard Fungicide | Concentration (μg/mL) | Activity (%) | Reference |
| Botrytis cinerea | Blueberry Leaves | Y18 (Protective) | 200 | 90.9 | Azoxystrobin | 200 | 83.9 | [1][2] |
| Botrytis cinerea | Blueberry Leaves | Y18 (Curative) | 200 | 79.9 | Azoxystrobin | 200 | 59.1 | [1][2] |
| Phomopsis sp. | Kiwifruit | D4 (Protective) | 200 | 71.2 | Azoxystrobin | 200 | 62.8 | [3] |
| Rhizoctonia solani | Rice Leaf Sheaths | D4 (Protective) | 200 | 74.4 | Azoxystrobin | 200 | 72.1 | [3] |
Unraveling the Mechanisms of Action
Understanding the mode of action is crucial for developing sustainable disease management strategies and mitigating the risk of fungicide resistance. Thiadiazole derivatives exhibit diverse mechanisms, often targeting fundamental cellular processes in fungi.
Disruption of Cell Membrane Integrity
One identified mechanism for a novel flavonol derivative containing 1,3,4-thiadiazole (Y18) involves compromising the fungal cell membrane.[1][2] This process is initiated by the induction of endogenous reactive oxygen species (ROS), leading to lipid peroxidation and subsequent leakage of cellular contents.[1][2]
Caption: Proposed mechanism of action for a novel thiadiazole fungicide (Y18).
Inhibition of Succinate Dehydrogenase (SDHI)
Molecular docking studies suggest that some chalcone derivatives incorporating a 1,3,4-thiadiazole moiety, such as compound D4, may function as Succinate Dehydrogenase Inhibitors (SDHIs).[3] SDHIs disrupt the fungal respiratory chain, a critical pathway for energy production.
Caption: Postulated SDHI mechanism of action for a novel thiadiazole fungicide (D4).
Experimental Protocols
The evaluation of fungicide efficacy follows rigorous, standardized procedures to ensure data validity and comparability. The methodologies outlined below are representative of the key experiments cited in the referenced studies.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay determines the direct inhibitory effect of a compound on fungal growth.
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and amended with a series of concentrations of the test fungicide. A solvent control (e.g., DMSO) and a positive control (standard fungicide) are also prepared.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended and control plate.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25-28°C) until the mycelial growth in the negative control plate reaches a specified diameter.
-
Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated relative to the negative control.
-
Analysis: The EC₅₀ value is determined by probit analysis of the dose-response data.[7]
In Vivo Protective and Curative Assays
These assays assess the fungicide's ability to protect a host plant from infection and to cure an existing infection.
-
Plant Cultivation: Healthy host plants are grown to a suitable stage under greenhouse conditions.
-
Fungicide Application:
-
Protective: Plants are sprayed with the test compound at various concentrations. After the spray dries, the plants are inoculated with a fungal spore suspension.
-
Curative: Plants are first inoculated with the fungal spore suspension. After a set incubation period to allow infection to establish, the plants are sprayed with the test compound.
-
-
Incubation: Plants are maintained in a high-humidity environment to promote disease development.
-
Disease Assessment: After a specified period, disease severity is assessed by measuring lesion size or the percentage of infected tissue area.
-
Efficacy Calculation: The protective or curative effect is calculated as the percentage reduction in disease severity compared to the untreated control.
References
- 1. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of 1,2,3-Thiadiazole-4-Carbaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,3-thiadiazole-4-carbaldehyde derivatives, focusing on their potential as antimicrobial and anticancer agents. This document summarizes quantitative biological data, details experimental protocols, and visualizes key concepts for clarity.
The 1,2,3-thiadiazole ring is a significant scaffold in medicinal chemistry, known to be a bioisostere of pyrimidine and oxadiazole, suggesting its potential to interact with biological targets.[1] Derivatives of 1,2,3-thiadiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The introduction of a carbaldehyde group at the 4-position of the 1,2,3-thiadiazole ring provides a versatile handle for the synthesis of various derivatives, such as Schiff bases and hydrazones, leading to a diverse array of compounds with potential therapeutic applications.
Antimicrobial Activity
Derivatives of this compound, particularly their Schiff base and hydrazone forms, have been investigated for their antimicrobial properties. The imine (-C=N-) linkage in Schiff bases is often associated with biological activity.
A notable study on 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives revealed significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[3] The minimum inhibitory concentrations (MIC) for these compounds were found to be in the micromolar range, comparable to the standard drug isoniazid.[3] The general structure of the most active compounds involved the condensation of a 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with various substituted benzaldehydes.
Key SAR Observations for Antimycobacterial Activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety significantly influence the antimycobacterial activity. For instance, a derivative with a 4-hydroxy-3-methoxyphenyl substitution demonstrated the highest activity (MIC = 0.0730 µM) and a high selectivity index.[3]
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as hydroxyl and methoxy, on the phenyl ring appears to enhance the activity.
Anticancer Activity
The anticancer potential of 1,2,3-thiadiazole derivatives has been a subject of extensive research. While specific data on a broad series of this compound derivatives is limited in the readily available literature, studies on related 1,2,3-thiadiazole structures provide valuable insights into their SAR.
For instance, D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values in the nanomolar range, comparable to the reference drug adriamycin.[4] Another study on pyrazole oxime compounds bearing a 1,2,3-thiadiazole ring identified derivatives with strong anticancer activity against various cancer cell lines, including pancreatic, liver, colon, and gastric cancer.[4]
While these examples do not directly involve the 4-carbaldehyde functional group, they highlight the potential of the 1,2,3-thiadiazole scaffold in anticancer drug design. The carbaldehyde group serves as a synthetic intermediate to introduce functionalities that could enhance cytotoxic activity.
Comparative Data
To facilitate comparison, the following tables summarize the available quantitative data for 1,2,3-thiadiazole derivatives and related comparative compounds.
Table 1: Antimycobacterial Activity of 4-Methyl-1,2,3-thiadiazole-based Hydrazone Derivatives against M. tuberculosis H37Rv [3]
| Compound ID | Substituent (R) on Phenyl Ring | MIC (µM) |
| 3a | 4-OH | 0.158 |
| 3b | 4-OCH₃ | 0.146 |
| 3c | 3,4-(OCH₃)₂ | 0.136 |
| 3d | 4-OH, 3-OCH₃ | 0.0730 |
| Isoniazid | (Reference) | 0.07 - 0.32 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5][6]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[6]
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Logical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a potential signaling pathway that could be investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Proper Disposal of 1,2,3-Thiadiazole-4-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2,3-Thiadiazole-4-carbaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Summary and Safety Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times when handling this chemical. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Do not mix this compound waste with other incompatible waste streams.
-
Solid Waste: Collect any solid this compound, including contaminated consumables such as weigh boats, pipette tips, and wipes, in a dedicated and clearly labeled hazardous waste container with a secure lid.[1]
-
Liquid Waste: Should any liquid waste containing this compound be generated, it must be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[1]
Labeling and Storage
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols.[1]
-
Storage Pending Disposal: Store sealed waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1] The container should be kept tightly closed.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area and ensure the area is well-ventilated.[1]
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding dust generation.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection into a hazardous waste container.[1] Do not let the product enter drains.
-
Decontamination: Thoroughly clean the spill area with soap and water.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Final Disposal
The ultimate disposal of this compound must be handled by qualified professionals in accordance with all applicable regulations.
-
Professional Disposal Service: The primary route for the disposal of this chemical is through an approved hazardous waste disposal service.[1] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Regulatory Compliance: All national and local regulations regarding hazardous waste disposal must be strictly followed.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1,2,3-Thiadiazole-4-carbaldehyde
This guide provides immediate, essential safety protocols and logistical plans for handling 1,2,3-Thiadiazole-4-carbaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard safety regulations.
Hazard Summary:
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[2][3]
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2] A lab coat or protective clothing is required to prevent skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[5] If dusts are generated, a respirator is required.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Keep the container tightly closed when not in use.[1]
2. Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing and transferring operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Avoid all personal contact, including inhalation.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
For solid spills, avoid generating dust.[1][2] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum) and place the material in a labeled container for disposal.[2][6]
-
For liquid spills, use an inert absorbent material to contain the spill.[6]
-
Thoroughly clean the spill area with soap and water.[6]
-
Report the incident to the Environmental Health and Safety (EHS) department.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated PPE and cleaning materials, in a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[6] Do not mix with other waste streams.[6]
-
-
Container Disposal:
-
Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
-
-
Regulatory Compliance:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
